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  • Product: N-Hexadecanoyl-lactosylceramide

Core Science & Biosynthesis

Foundational

N-Hexadecanoyl-Lactosylceramide (C16-LacCer) Signaling in Cellular Apoptosis: Mechanisms, Mitochondrial Crosstalk, and Analytical Workflows

Executive Summary Sphingolipids are not merely inert structural components of the plasma membrane; they are highly bioactive signaling molecules that govern the "sphingolipid rheostat," dictating the delicate balance bet...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Sphingolipids are not merely inert structural components of the plasma membrane; they are highly bioactive signaling molecules that govern the "sphingolipid rheostat," dictating the delicate balance between cell survival and programmed cell death 1[1]. Among these, N-hexadecanoyl-lactosylceramide (C16-LacCer) has emerged as a critical mediator of cellular apoptosis, oxidative stress, and mitochondrial dysfunction 2[2]. As a Senior Application Scientist, I approach the study of C16-LacCer not just as a static biochemical entity, but as a dynamic flux variable. Understanding its specific acyl-chain biology—specifically the C16:0 moiety generated via Ceramide Synthase 5 and 6 (CerS5/6)—is paramount for developing targeted therapeutics in oncology and cardiometabolic diseases 3[3].

Mechanistic Pathways: How C16-LacCer Drives Apoptosis

The apoptotic signaling cascade initiated by C16-LacCer is biphasic, involving both plasma membrane receptor clustering and direct mitochondrial impairment.

Phase I: NADPH Oxidase Activation and ROS Generation C16-LacCer accumulates in lipid microdomains (rafts), where it directly interacts with and activates NADPH oxidase. This activation triggers a massive intracellular release of reactive oxygen species (ROS), primarily superoxide radicals (O2•−), establishing a highly toxic oxidative stress environment 2[2]. This ROS burst acts as a secondary messenger, activating downstream kinase cascades (such as the Raf/MEK/ERK pathway) and sensitizing the cell to apoptotic triggers 4[4].

Phase II: Mitochondrial Dysfunction and the Apoptosome Beyond membrane signaling, C16-LacCer directly impacts mitochondrial bioenergetics. Elevated levels of lactosylceramide potently suppress state 3 respiration and drastically reduce the calcium retention capacity (CRC) of mitochondria 5[5]. This bioenergetic collapse forces the opening of the mitochondrial permeability transition pore (mPTP). Consequently, cytochrome c is released into the cytosol, assembling the apoptosome and triggering the executioner Caspase-3 1[1].

G C16_Cer C16-Ceramide (CerS5/6) C16_GlcCer C16-Glucosylceramide (UGCG) C16_Cer->C16_GlcCer C16_LacCer N-Hexadecanoyl-Lactosylceramide (B4GALT5/6) C16_GlcCer->C16_LacCer NADPH NADPH Oxidase Activation C16_LacCer->NADPH Membrane Raft Mito Mitochondrial Dysfunction (mPTP Opening) C16_LacCer->Mito Direct Accumulation ROS Reactive Oxygen Species (Superoxide / H2O2) NADPH->ROS ROS->Mito Oxidative Stress Apoptosome Cytochrome c Release & Apoptosome Assembly Mito->Apoptosome Caspase Caspase-3 Activation (Executioner) Apoptosome->Caspase Apoptosis Cellular Apoptosis Caspase->Apoptosis

Fig 1: Biphasic C16-LacCer Apoptotic Signaling Pathway via ROS generation and Mitochondrial collapse.

Quantitative Impact of C16-LacCer on Mitochondrial Parameters

To understand the magnitude of C16-LacCer's impact, we must evaluate the quantitative changes in mitochondrial function. The table below synthesizes the functional deterioration observed in isolated mitochondria treated with pathological concentrations of C16-LacCer compared to healthy controls 5[5].

ParameterHealthy Control (Vehicle)C16-LacCer Treated (Pathological Flux)Physiological Consequence
State 3 Respiration Normal (~150 nmol O₂/min/mg)Suppressed (<80 nmol O₂/min/mg)Bioenergetic collapse, ATP depletion
Calcium Retention Capacity High (~400 nmol Ca²⁺/mg)Drastically Decreased (<150 nmol Ca²⁺/mg)Premature mPTP opening
Superoxide (O₂•−) Levels Basal>4-fold increaseOxidative damage to lipids/proteins
Cytochrome c Localization Exclusively MitochondrialHighly CytosolicApoptosome assembly & Caspase activation

Self-Validating Experimental Workflows

In lipidomics and molecular apoptosis assays, data artifacts are common due to lipid insolubility, matrix suppression, and auto-oxidation. The following protocols are designed as self-validating systems; each step contains an internal control to ensure causality and data integrity.

Workflow 1: Quantifying C16-LacCer Flux via LC-MS/MS

Causality Rationale: C16-LacCer is a minor species compared to its precursors. Chromatographic separation and precise extraction are critical to avoid isobaric interference and signal masking.

  • Extraction : Lyse cells in a methanol/chloroform/water (2:1:0.1, v/v/v) mixture. Causality: This specific ratio ensures the partitioning of moderately polar glycosphingolipids into the organic phase while precipitating proteins and highly polar metabolites.

  • Internal Standardization : Spike samples with N-Hexadecanoyl-D3-lactosylceramide prior to extraction.

    • Self-Validation Checkpoint : If the D3-internal standard recovery is <85%, discard the sample. Poor recovery indicates emulsion formation or matrix suppression during ionization, which mathematically invalidates the quantification of endogenous C16-LacCer.

  • LC-MS/MS Analysis : Utilize a C18 reverse-phase column coupled to a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Target the specific precursor-to-product ion transition for C16-LacCer (m/z 862.6 → 264.3).

Workflow 2: Validating C16-LacCer-Induced Mitochondrial Apoptosis

Causality Rationale: To prove that C16-LacCer induces apoptosis via the mitochondria (intrinsic pathway) rather than extrinsic death receptors, we must isolate the mitochondrial functional assays from whole-cell responses.

  • Mitochondrial Isolation : Isolate mitochondria using differential centrifugation in a sucrose-based, EGTA-supplemented buffer to prevent premature calcium-induced swelling.

  • State 3 Respiration Assay : Use a Seahorse XF Analyzer or Clark-type oxygen electrode. Inject ADP to stimulate State 3 respiration.

    • Self-Validation Checkpoint : The Respiratory Control Ratio (State 3 / State 4) must be >4.0 in vehicle controls. If <4.0, the mitochondria are uncoupled due to mechanical damage during isolation, rendering the C16-LacCer toxicity data void.

  • mPTP Opening Assay : Load cells with Calcein-AM and CoCl₂. CoCl₂ quenches cytosolic calcein but cannot enter intact mitochondria. A rapid drop in mitochondrial fluorescence strictly indicates mPTP opening.

G Step1 1. Cell Culture & Treatment (Induce Apoptosis / C16-LacCer) Step2 2. Lipid Extraction (Bligh & Dyer + Standards) Step1->Step2 Lipidomics Step4 4. Mitochondrial Isolation (Differential Centrifugation) Step1->Step4 Functional Step3 3. LC-MS/MS Quantitation (MRM Mode for C16-LacCer) Step2->Step3 Step6 6. Data Integration (Correlate Lipid Flux with Apoptosis) Step3->Step6 Step5 5. Functional Assays (ROS, mPTP, Respiration) Step4->Step5 Step5->Step6

Fig 2: Dual-branch self-validating experimental workflow for correlating C16-LacCer flux with apoptosis.

Conclusion

The C16-LacCer signaling axis represents a critical convergence point between lipid metabolism and programmed cell death. By strictly controlling experimental variables and employing self-validating analytical workflows, researchers can accurately map this pathway, opening new avenues for therapeutic intervention in diseases driven by aberrant apoptosis.

References

  • Developmentally Regulated Ceramide Synthase 6 Increases Mitochondrial Ca2+ Loading Capacity and Promotes Apoptosis. Journal of Biological Chemistry / NIH. 3

  • Convergence: Lactosylceramide-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes. International Journal of Molecular Sciences / MDPI. 2

  • Lactosylceramide contributes to mitochondrial dysfunction in diabetes. Journal of Lipid Research / NIH.5

  • The Role of Ceramide Metabolism and Signaling in the Regulation of Mitophagy and Cancer Therapy. Cancers (Basel) / NIH. 1

  • Sphingolipids in Atherosclerosis and Vascular Biology. Arteriosclerosis, Thrombosis, and Vascular Biology / AHA Journals.4

Sources

Exploratory

N-Hexadecanoyl-lactosylceramide (C16-LacCer): Structural Dynamics, Phase Behavior, and Biophysical Implications in Membrane Biology

Executive Summary As a Senior Application Scientist specializing in membrane biophysics and lipidomics, I frequently encounter the assumption that all glycosphingolipids behave uniformly within lipid bilayers. This is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist specializing in membrane biophysics and lipidomics, I frequently encounter the assumption that all glycosphingolipids behave uniformly within lipid bilayers. This is a critical misconception. N-Hexadecanoyl-lactosylceramide , commonly referred to as C16-Lactosylceramide (d18:1/16:0) , is a pivotal intermediate in the metabolism of higher gangliosides and a key structural component of sphingolipid-sterol "rafts."

Unlike its monosaccharide counterparts, the unique combination of a bulky disaccharide headgroup and a fully saturated 16-carbon acyl chain imparts distinct thermotropic and biophysical properties to C16-LacCer. Understanding these properties is not just an academic exercise; it is fundamental for drug development professionals targeting lysosomal storage diseases, apoptosis, and inflammatory signaling pathways. This whitepaper provides an in-depth technical analysis of the structural properties, phase behavior, and experimental methodologies required to accurately study C16-LacCer.

Molecular Architecture and Structural Properties

The structural identity of C16-LacCer is defined by three distinct domains:

  • The Sphingoid Base: A d18:1 sphingosine backbone that provides the foundational matrix for membrane insertion.

  • The Acyl Chain: A fully saturated 16-carbon palmitoyl chain (16:0) attached via an amide linkage. The lack of cis-double bonds allows for highly ordered, tight intermolecular packing.

  • The Headgroup: A lactose moiety (galactose- β (1$\rightarrow$4)-glucose) attached via a β -glycosidic bond.

Interestingly, Langmuir film balance studies reveal that the extended disaccharide headgroup only marginally disrupts the gel phase packing of the hydrophobic tails. Instead of lying flat, the bulky lactosyl headgroup orients almost perpendicular to the aqueous interface, allowing the saturated acyl chains to maintain a highly condensed state [1].

G Headgroup Lactosyl Headgroup (Galactose-Glucose) Backbone Sphingoid Base (d18:1 Sphingosine) Headgroup->Backbone β-glycosidic bond AcylChain Acyl Chain (16:0 Palmitate) Backbone->AcylChain Amide linkage

Structural domains and linkages of N-Hexadecanoyl-lactosylceramide (C16-LacCer).

Thermotropic Phase Behavior and Molecular Packing

The phase behavior of C16-LacCer is heavily dictated by its saturated acyl chain and the extensive hydrogen-bonding network of its sugar headgroups. When analyzed via Differential Scanning Calorimetry (DSC), pure dispersions of C16-LacCer exhibit remarkably high thermotropic transition temperatures compared to glycerol-based lipids [1].

The transition from a solid gel phase ( Lβ​ ) to a liquid-crystalline phase ( Lα​ ) is not a simple one-step process. C16-LacCer displays a minor endothermic pre-transition near 66–68°C, followed by a massive, sharp main melt at approximately 80°C. This high melting temperature indicates that at physiological temperatures (37°C), C16-LacCer exists strictly in a rigid, highly ordered gel state, which is the biophysical driving force behind its spontaneous segregation into lipid rafts.

PhaseBehavior Gel Solid Gel Phase (Lβ) Highly Ordered Chains Ripple Intermediate State Pre-transition Gel->Ripple Heating (~66-68°C) Liquid Liquid-Crystalline (Lα) Chain Disordered Ripple->Liquid Main Melt (~80°C) Liquid->Gel Cooling (Hysteresis)

Thermotropic phase transitions of C16-LacCer from solid gel to liquid-crystalline phase.

Quantitative Data: Thermotropic Properties

To highlight the impact of the acyl chain, the table below compares the thermotropic properties of C16-LacCer against other chain variants [1].

Lipid SpeciesAcyl Chain SaturationMain Transition Temp ( Tm​ )Enthalpy ( Δ H)Pre-transition Temp
16:0 LacCer Fully Saturated~80.0 °C~16.0 kcal/mol66–68 °C
18:0 LacCer Fully Saturated~81.0 °C~17.2 kcal/mol~65.0 °C
18:1 LacCer Monounsaturated< 25.0 °CN/AN/A

Table 1: Thermotropic phase transition parameters of Lactosylceramide species.

Biological and Pathological Relevance

The biophysical rigidity of C16-LacCer directly translates to its biological function and pathological implications:

  • Lysosomal Storage Diseases (LSDs): In conditions like Niemann-Pick disease, the dysregulation of lysosomal lipids leads to the pathological accumulation of sphingolipids. C16-LacCer is frequently monitored as a biomarker for lysosomal dysfunction and is used as an internal standard when evaluating PLA2G15 inhibitors[2].

  • Cellular Signaling & Apoptosis: Recent metabolomic profiling has identified C16-LacCer as a potent inhibitor of the PI3K/AKT signaling pathway. By embedding into lipid rafts and altering membrane fluidity, elevated levels of C16-LacCer suppress hepatocyte vitality and promote apoptosis [3].

Signaling LacCer Accumulation of C16-LacCer in Lipid Rafts PI3K PI3K/AKT Pathway LacCer->PI3K Inhibits Lysosome Lysosomal Dysfunction (e.g., Niemann-Pick) LacCer->Lysosome Pathological accumulation Apoptosis Apoptosis / Reduced Proliferation PI3K->Apoptosis Suppression leads to

Biological pathways modulated by C16-LacCer accumulation in cellular membranes.

Methodological Framework: Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols have been designed as self-validating systems. I have explicitly outlined the causality behind each critical step.

Protocol 1: Differential Scanning Calorimetry (DSC) of LacCer Dispersions

Objective: To accurately map the thermotropic phase transitions of C16-LacCer.

  • Sample Preparation: Hydrate pure C16-LacCer powder in a physiologically relevant buffer (10 mM HEPES, 150 mM NaCl, pH 7.4) to a final concentration of 1.5 mg/mL. Vortex extensively above 85°C to ensure complete hydration.

  • Thermal Equilibration (Critical Step): Incubate the lipid dispersion at 5°C for a minimum of 3 hours.

    • Causality: This prolonged low-temperature incubation is mandatory. It provides the necessary time for the bulky disaccharide headgroups to form a stable, highly ordered intermolecular hydrogen-bonded network, establishing a uniform gel phase prior to the scan.

  • Heating Scan: Execute the heating scan from 20°C to 95°C at a strict rate of 10°C/h.

    • Causality: Slower scan rates prevent thermal lag across the sample cell. More importantly, it allows the heavily hydrogen-bonded lactosyl headgroups to reach thermal equilibrium, successfully resolving the minor 66°C pre-transition from the main 80°C melt.

  • Self-Validation Check: Analyze the resulting thermogram. The presence of a sharp endothermic peak at ~80°C with an enthalpy ( Δ H) of ~16 kcal/mol validates the purity and correct lamellar assembly of the dispersion. Peak broadening or a depressed Tm​ immediately flags lipid oxidation or residual organic solvent contamination.

Protocol 2: Targeted Lipidomics via LC-MS/MS

Objective: Absolute quantification of C16-LacCer in biological matrices.

  • Lipid Extraction: Perform a modified Folch extraction (Chloroform:Methanol:Water) on the cell/tissue pellet. Prior to adding solvents, spike the sample with 20 ng of deuterated internal standard (C16-LacCer-d3).

    • Causality: Introducing the internal standard before extraction accounts for any lipid loss during the solvent partitioning and evaporation phases, ensuring absolute quantification accuracy[4].

  • Chromatographic Separation: Utilize a Reversed-Phase (RP) C18 UHPLC column.

    • Causality: RP-HPLC resolves individual lipid species based on carbon number and double bond equivalents, effectively separating C16-LacCer from longer-chain (e.g., C24:0) or unsaturated variants that would otherwise cause isobaric interference.

  • Mass Spectrometry Detection: Operate the mass spectrometer in positive electrospray ionization (+ESI) mode. Target the [M+H]+ precursor ion at m/z 862.6 and the product ion at m/z 264.3 (representing the cleaved sphingosine backbone).

  • Self-Validation Check: Monitor the retention time and peak shape of the C16-LacCer-d3 internal standard. A consistent retention time across all samples with a signal-to-noise ratio >10:1 validates the extraction efficiency and instrument calibration.

Quantitative Data: LC-MS/MS Parameters
ParameterSpecification
Ionization Mode Positive ESI (+ESI)
Precursor Ion [M+H]+ m/z 862.6
Product Ion m/z 264.3 (Sphingosine backbone fragment)
Internal Standard C16-LacCer-d3
Mobile Phase A 10 mM Ammonium Acetate in Water/Acetonitrile
Mobile Phase B Isopropanol/Acetonitrile

Table 2: Standardized analytical parameters for C16-LacCer quantification.

References

  • Title: Lactosylceramide: effect of acyl chain structure on phase behavior and molecular packing Source: Biophysical Journal (2002) URL: [Link]

  • Title: PLA2G15 inhibitors for use in the treatment of lysosomal storage diseases, HIV, Alzheimer's disease or Parkinson's disease (WO2025153714A1)
  • Title: Cellular Metabolomics Reveals Differences in the Scope of Liver Protection Between Ammonium-Based Glycyrrhizinate and Magnesium Isoglycyrrhizinate Source: MDPI (2025) URL: [Link]

  • Title: High-Throughput and Comprehensive Lipidomic Analysis Using Ultrahigh-Performance Supercritical Fluid Chromatography–Mass Spectrometry Source: Analytical Chemistry (2015) URL: [Link]

Protocols & Analytical Methods

Method

Quantification of N-Hexadecanoyl-lactosylceramide using LC-MS/MS lipidomics

Executive Summary N-Hexadecanoyl-lactosylceramide (C16-LacCer, d18:1/16:0) is a critical bioactive glycosphingolipid that serves as a central hub in cellular signaling, apoptosis, and immune responses. Accurate quantific...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-Hexadecanoyl-lactosylceramide (C16-LacCer, d18:1/16:0) is a critical bioactive glycosphingolipid that serves as a central hub in cellular signaling, apoptosis, and immune responses. Accurate quantification of C16-LacCer is essential for drug development and biomarker discovery, yet it presents significant analytical challenges due to low endogenous abundance and isobaric interferences. This application note details a robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol designed for the absolute quantification of C16-LacCer in biological matrices.

Biological Context & Target Rationale

Lactosylceramides are not merely structural components of the plasma membrane; they are potent second messengers. Synthesized via the addition of galactose to glucosylceramide by lactosylceramide synthase (B4GALT5/6), C16-LacCer forms lipid microdomains (rafts) that recruit and activate signaling cascades.

Recent lipidomics profiling has highlighted C16-LacCer as a critical biomarker across multiple pathologies:

  • Viral Infection: During Influenza A virus (IAV) infection, host cell lipid metabolism is hijacked, leading to a significant overexpression of C16-LacCer at late infection stages, which is implicated in virus-induced apoptosis[1].

  • Renal Pathologies: In Lupus Nephritis (LN), C16-LacCer levels are markedly elevated in both glomeruli and urine due to increased neuraminidase activity[2]. Conversely, specific depletions of C16-LacCer have been associated with the progression of macroalbuminuria in diabetic nephropathy[3].

  • Liver Disease: In Non-Alcoholic Steatohepatitis (NASH), C16-LacCer is significantly upregulated, acting as an inhibitor of the hepatoprotective PI3K/AKT pathway[4].

pathway PalmitoylCoA Palmitoyl-CoA + Serine Ceramide Ceramide (d18:1/16:0) PalmitoylCoA->Ceramide SPT / CerS5/6 GlcCer Glucosylceramide (GlcCer) Ceramide->GlcCer UGCG LacCer Lactosylceramide (C16-LacCer) GlcCer->LacCer B4GALT5/6 Complex Complex Gangliosides (GM3, etc.) LacCer->Complex ST3GAL5

Figure 1: Sphingolipid metabolic network highlighting the biosynthesis of Lactosylceramide.

Analytical Challenges & Methodological Strategy

Quantifying glycosphingolipids requires overcoming several physiochemical hurdles. To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), every step of this protocol is grounded in chemical causality:

  • Extraction Chemistry (MTBE vs. Folch): Traditional Folch extractions (Chloroform/Methanol) place the lipid-rich organic layer at the bottom of the tube, requiring the pipette to pass through the protein-rich aqueous interface, risking contamination. We utilize a modified Methyl tert-butyl ether (MTBE) extraction. MTBE has a lower density than water, forcing the lipid-rich organic phase to the top. This simple physical inversion maximizes recovery and ensures high-throughput reproducibility.

  • Chromatographic Resolution: C16-LacCer has structural isomers, notably Galabiosylceramide (Ga2). While normal-phase chromatography can separate these, Reversed-Phase (RP) UPLC using a Charged Surface Hybrid (CSH) C18 column is optimal for broad-spectrum targeted lipidomics, providing excellent peak shape and retention time stability for acyl chain separation.

  • Ionization and Fragmentation: In positive electrospray ionization (ESI+), C16-LacCer (C46H87NO13) forms a stable protonated precursor ion [M+H]+ at m/z 862.6[5]. During Collision-Induced Dissociation (CID), the molecule cleaves at the sphingoid base. The loss of the hexadecanoyl chain, the lactosyl headgroup, and two water molecules yields a highly abundant product ion at m/z 264.3, corresponding to the d18:1 sphingosine backbone[5].

Self-Validating Experimental Protocol

Reagents & Internal Standards

To create a self-validating system, matrix effects and extraction losses must be mathematically normalized. This is achieved by spiking a stable isotope-labeled internal standard (IS) into the sample before extraction[6].

  • Standard: C16 Lactosylceramide-d3 (d18:1/16:0-d3)[6].

  • Solvents: LC-MS grade Methanol, MTBE, Acetonitrile, Isopropanol, and Water.

  • Additives: LC-MS grade Ammonium Formate and Formic Acid.

Sample Preparation (MTBE Extraction)
  • Aliquot & Spike: Transfer 50 µL of plasma or cell lysate into a 2 mL polypropylene tube. Immediately spike with 10 µL of C16-LacCer-d3 IS (1 µM in methanol). Causality: Early IS introduction ensures the standard undergoes the exact same degradation and partitioning as the endogenous analyte.

  • Protein Precipitation: Add 225 µL of ice-cold Methanol. Vortex vigorously for 10 seconds. Causality: Methanol disrupts lipid-protein complexes and precipitates structural proteins, freeing the lipophilic molecules.

  • Lipid Solubilization: Add 750 µL of MTBE. Incubate on a shaker at room temperature for 15 minutes.

  • Phase Separation: Add 188 µL of LC-MS grade Water to induce phase separation. Vortex for 10 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Collection: Carefully aspirate 600 µL of the upper organic (MTBE) layer and transfer to a clean glass vial.

  • Drying & Reconstitution: Evaporate the solvent to complete dryness under a gentle stream of nitrogen. Reconstitute the lipid pellet in 100 µL of Mobile Phase A / Mobile Phase B (1:1, v/v).

UPLC Chromatography Conditions

Separation is performed on a Waters Acquity UPLC CSH C18 column (2.1 × 100 mm, 1.7 µm) maintained at 55°C.

  • Mobile Phase A: Acetonitrile/Water (60:40, v/v) containing 10 mM ammonium formate and 0.1% formic acid. Causality: Ammonium formate enhances [M+H]+ adduct formation, while formic acid provides necessary protons.

  • Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v) containing 10 mM ammonium formate and 0.1% formic acid.

Table 1: UPLC Gradient Conditions (Flow rate: 0.4 mL/min)

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.06040Initial
2.05743Linear
2.15050Linear
12.0199Linear
12.1199Hold
12.26040Linear
15.06040Re-equilibration
Mass Spectrometry (MRM) Parameters

Detection is executed on a Triple Quadrupole Mass Spectrometer operating in Multiple Reaction Monitoring (MRM) mode under positive ESI.

Table 2: Optimized MRM Parameters for C16-LacCer

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Cone Voltage (V)
C16-LacCer 862.6264.3504535
C16-LacCer-d3 (IS) 865.6264.3504535

Note: The +3 Da shift in the IS precursor (865.6) reflects the deuterium label on the acyl chain. Because CID fragmentation isolates the unlabeled sphingosine base, the product ion remains 264.3[6],[5].

workflow Sample Biological Sample IS Spike IS (C16-LacCer-d3) Sample->IS Extract MTBE Extraction IS->Extract LC UPLC Separation (C18 Column) Extract->LC MS ESI-MS/MS MRM Mode LC->MS Data Quantification MS->Data

Figure 2: End-to-end LC-MS/MS lipidomics workflow for C16-LacCer quantification.

Data Processing & Quality Assurance

To guarantee trustworthiness, the analytical batch must include strict Quality Control (QC) measures:

  • System Suitability: Inject a neat solvent blank followed by a lower limit of quantification (LLOQ) standard to verify column cleanliness and instrument sensitivity (Signal-to-Noise > 10).

  • Pooled QC Samples: Combine 10 µL of every extracted sample to create a pooled QC. Inject this QC after every 10 biological samples. The Coefficient of Variation (CV) for the C16-LacCer peak area ratio (Analyte/IS) across all QC injections must be ≤ 15%.

  • Integration Criteria: Ensure the retention time of endogenous C16-LacCer matches the C16-LacCer-d3 IS within a tolerance of ± 0.05 minutes.

References

  • Glycosylated Sphingolipids and Progression to Kidney Dysfunction - PMC - NIH.
  • american university of beirut sphingolipidomics of influenza a virus-infected lung epithelial cells - AUB ScholarWorks. American University of Beirut.
  • Implications of Sphingolipid Metabolites in Kidney Diseases - MDPI. MDPI.
  • (PDF) Sphingosine d18:1 promotes nonalcoholic steatohepatitis by inhibiting macrophage HIF-2α - ResearchGate.
  • Deuterated Odd Chain Fluorescent Standards for Sphingolipidomics - Cayman Chemical. Cayman Chemical.
  • LacCer(d18:1/16:0) | C46H87NO13 | CID 53477895 - PubChem.

Sources

Application

Application Note: Preparation and Validation of N-Hexadecanoyl-Lactosylceramide (C16-LacCer) Liposomes for ASGPR-Targeted Drug Delivery

Introduction & Mechanistic Rationale Targeted nanocarrier delivery to liver parenchymal cells and hepatocellular carcinoma (HCC) remains a critical frontier in oncology and hepatology. The asialoglycoprotein receptor (AS...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Targeted nanocarrier delivery to liver parenchymal cells and hepatocellular carcinoma (HCC) remains a critical frontier in oncology and hepatology. The asialoglycoprotein receptor (ASGPR) is robustly overexpressed on the surface of hepatocytes and HCC cell lines (e.g., HepG2), making it a highly efficient conduit for receptor-mediated endocytosis[1]. N-Hexadecanoyl-lactosylceramide (C16-LacCer), a naturally occurring glycosphingolipid, serves as an exceptionally potent targeting ligand for ASGPR-directed therapies[2].

As a Senior Application Scientist, it is vital to emphasize that successful liposomal formulation is not merely a mixture of ingredients, but a meticulously engineered biophysical system. The causality behind our lipid selection is as follows:

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine): Selected for its high phase transition temperature ( Tm​≈55∘C ). This ensures the liposomal membrane remains in a rigid "solid-gel" phase at physiological temperature ( 37∘C ), drastically reducing premature drug leakage in systemic circulation.

  • Cholesterol: Acts as a membrane fluidizer and stabilizer. It fills the interstitial voids between DSPC headgroups, eliminating phase transition defects and reducing membrane permeability to water-soluble molecules.

  • mPEG2000-DSPE: Provides a hydrophilic steric shield ("stealth" effect) that prevents serum protein opsonization and subsequent rapid clearance by the reticuloendothelial system (RES), thereby extending the blood circulation half-life[1].

  • C16-LacCer: The N-hexadecanoyl (C16) acyl chain perfectly matches the hydrophobic core thickness of the DSPC/Cholesterol bilayer. This thermodynamic compatibility prevents lipid phase separation (raft formation) while projecting the terminal galactose residues outward into the aqueous environment for optimal ASGPR recognition.

Experimental Workflow

The following diagram illustrates the logical progression from raw lipid mixtures to purified, actively targeted nanocarriers.

Workflow L Lipid Mixture (DSPC, Chol, PEG, LacCer) F Thin Film Formation (Rotary Evaporation) L->F H Hydration (Ammonium Sulfate, 65°C) F->H E Extrusion (100 nm Polycarbonate) H->E D Dialysis (Gradient Formation) E->D R Remote Loading (DOX Incubation, 60°C) D->R P Purification (SEC / Dialysis) R->P

Figure 1: Experimental workflow for C16-LacCer liposome preparation and DOX remote loading.

Materials and Reagents

  • Lipids: DSPC, Cholesterol, mPEG2000-DSPE, N-Hexadecanoyl-lactosylceramide (C16-LacCer).

  • Active Pharmaceutical Ingredient (API): Doxorubicin Hydrochloride (DOX·HCl).

  • Buffers & Solvents: Chloroform, Methanol, 250 mM Ammonium Sulfate (pH 5.5), HEPES Buffered Saline (HBS, pH 7.4).

  • Equipment: Rotary evaporator, bath sonicator, thermojacketed lipid extruder, 100 nm polycarbonate track-etched membranes, Sephadex G-50 size exclusion columns.

Detailed Experimental Protocols

Protocol A: Preparation of Empty C16-LacCer Liposomes via Thin-Film Hydration
  • Lipid Mixing: Dissolve DSPC, Cholesterol, mPEG2000-DSPE, and C16-LacCer in a chloroform/methanol mixture (2:1 v/v) at a precise molar ratio of 50:35:5:10[1].

  • Film Formation: Evaporate the solvent using a rotary evaporator at 40∘C under reduced pressure to form a uniform, dry lipid film. Dry under high vacuum overnight to eliminate trace cytotoxic solvents.

  • Hydration: Hydrate the lipid film with 250 mM ammonium sulfate solution.

    • Mechanistic Insight: The hydration temperature must be strictly maintained at 65∘C (at least 10∘C above the Tm​ of DSPC). This ensures the lipids are in a highly fluid crystalline phase, allowing for the spontaneous self-assembly of multilamellar vesicles (MLVs).

  • Extrusion: Pass the MLV suspension 10-15 times through a thermojacketed extruder fitted with 100 nm polycarbonate membranes at 65∘C . This mechanical shear downsizes MLVs into uniform large unilamellar vesicles (LUVs).

Protocol B: Active Remote Loading of Doxorubicin (Transmembrane Gradient)
  • Gradient Establishment: Dialyze the extruded liposomes against HBS (pH 7.4) overnight at 4∘C (or rapidly exchange via a Sephadex G-50 column) to remove the external unencapsulated ammonium sulfate. This creates a transmembrane gradient (high (NH4​)2​SO4​ inside, low outside).

  • Active Loading: Add DOX·HCl to the liposome suspension at a lipid-to-drug mass ratio of 10:1. Incubate at 60∘C for 1 hour.

    • Mechanistic Insight: At 60∘C , the bilayer becomes fluid and permeable. Uncharged DOX (a weak base) readily crosses the lipid bilayer. Once inside the aqueous core, it becomes protonated by the acidic environment and reacts with sulfate ions to form an insoluble DOX-sulfate gel-like crystal. This irreversible precipitation shifts the thermodynamic equilibrium, driving >95% of the drug into the liposome.

  • Purification: Remove trace unencapsulated DOX via size exclusion chromatography (Sephadex G-50), eluting with HBS.

Physicochemical Characterization & Data Presentation

A self-validating protocol requires rigorous physicochemical characterization. The size must remain <100 nm to exploit the Enhanced Permeability and Retention (EPR) effect in solid tumors prior to active cellular uptake[1]. Furthermore, a shift in Zeta potential confirms the successful surface incorporation of the LacCer glycolipid.

FormulationHydrodynamic Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
Non-Targeted (PEG-Liposomes) 95±4 0.08±0.02 −15.2±2.1 >98%
Targeted (C16-LacCer-Liposomes) 98±5 0.11±0.03 −18.4±1.8 >95%

ASGPR-Mediated Cellular Uptake Pathway

Upon reaching the hepatic tumor microenvironment, the C16-LacCer liposomes undergo a highly specific biological cascade to deliver their payload.

Pathway Liposome C16-LacCer Liposome (DOX-loaded) Receptor ASGPR on Hepatocyte/HCC Cell Liposome->Receptor Binding Receptor-Ligand Binding Receptor->Binding Endocytosis Clathrin-Mediated Endocytosis Binding->Endocytosis Endosome Early/Late Endosome (pH Drop) Endocytosis->Endosome Lysosome Lysosomal Degradation (Lipid Bilayer Disruption) Endosome->Lysosome Maturation Release DOX Release into Cytoplasm Lysosome->Release Drug Escape Nucleus Nuclear Translocation (DNA Intercalation & Apoptosis) Release->Nucleus

Figure 2: ASGPR-mediated endocytosis and intracellular drug release pathway in HCC cells.

In Vitro Validation: ASGPR Specificity Assay

To validate the targeting efficacy and mechanistic causality of the formulation, a competitive inhibition assay must be performed using HepG2 (HCC) cells[1].

  • Cell Culture: Seed HepG2 cells in a 6-well plate and culture in DMEM until 80% confluent.

  • Receptor Blocking (Control): Pre-incubate one group of cells with 20 mM free lactose for 1 hour. This saturates and blocks the ASGPR binding sites[1].

  • Liposome Incubation: Treat the cells with DOX-loaded C16-LacCer liposomes (equivalent to 5μg/mL DOX) for 4 hours at 37∘C .

  • Analysis: Wash the cells thoroughly with cold PBS, lyse them, and quantify intracellular DOX fluorescence via flow cytometry or confocal microscopy.

  • Expected Outcome: Cells treated with C16-LacCer liposomes will exhibit significantly higher intracellular fluorescence than those treated with non-targeted liposomes. Crucially, the addition of 20 mM lactose will drastically abrogate this uptake, providing definitive proof that internalization is strictly driven by ASGPR-mediated endocytosis[1].

References

  • Zhou X, Zhang M, Yung B, Li H, Zhou C, Lee LJ, Lee RJ. "Lactosylated liposomes for targeted delivery of doxorubicin to hepatocellular carcinoma." International Journal of Nanomedicine, 2012; 7: 5465–5474. URL:[Link]

  • Spanjer HH, Scherphof GL. "Targeting of lactosylceramide-containing liposomes to hepatocytes in vivo." Biochimica et Biophysica Acta (BBA) - Biomembranes, 1983; 734(1): 40-47. URL:[Link]

Sources

Method

Advanced Fluorescent Labeling and Intracellular Tracking of N-Hexadecanoyl-Lactosylceramide

Introduction & Biological Context N-Hexadecanoyl-lactosylceramide (C16-LacCer) is an endogenous, bioactive glycosphingolipid that plays a pivotal role in cellular signaling, innate immunity, and membrane architecture. At...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Biological Context

N-Hexadecanoyl-lactosylceramide (C16-LacCer) is an endogenous, bioactive glycosphingolipid that plays a pivotal role in cellular signaling, innate immunity, and membrane architecture. At the plasma membrane, C16-LacCer spontaneously partitions into lipid rafts, forming functional microdomains with Lyn kinase and the αi subunits of inhibitory G protein-coupled receptors (GPCRs)[1].

Understanding the intracellular trafficking of C16-LacCer is critical for drug development and disease modeling. Elevated levels of C16-LacCer are implicated in insulin resistance, while its aberrant lysosomal accumulation is a primary hallmark of neurodegenerative cholesterol-sphingolipid lysosomal storage disorders, such as Niemann-Pick type C1 (NPC1) and Gaucher disease[1][2].

In healthy cells, LacCer is selectively internalized via a clathrin-independent, Caveolin-1-dependent endocytic pathway, eventually trafficking through early endosomes to the trans-Golgi network (TGN)[3]. To interrogate these pathways, researchers utilize fluorescently tagged analogs of LacCer. This application note details the causal mechanisms, probe selection, and self-validating protocols required for accurate intracellular tracking of C16-LacCer.

Fluorescent Probe Selection Strategies

The attachment of a fluorophore to the N-acyl chain or the sphingosine backbone alters the biophysical properties of the lipid. Selecting the correct fluorescent analog is critical for ensuring the probe mimics the native C16-LacCer.

Table 1: Comparison of Fluorescent LacCer Analogs
Fluorophore StrategyExcitation / EmissionPhotostabilityKey Application Advantages & Mechanistic Utility
BODIPY (FL/C5) 505 nm / 511 nm (Green)~570 nm (Red Excimer)HighExhibits concentration-dependent excimer formation. Shifts from green to red emission when highly concentrated, allowing distinct visualization of Golgi or lysosomal accumulation[4].
TopFluor 495 nm / 503 nmVery HighThe TopFluor moiety closely mimics the steric bulk of a natural aliphatic chain, minimizing perturbation of lipid raft partitioning. Ideal for super-resolution microscopy (e.g., SIM)[5].
NBD 466 nm / 536 nmModerateEnvironmentally sensitive; fluorescence is highly quenched in aqueous environments. Useful for differentiating lipid bilayer insertion from aqueous aggregates[5].

Experimental Workflow: The Pulse-Chase & Back-Exchange Methodology

To accurately track lipid endocytosis, the experimental design must separate plasma membrane insertion from vesicular internalization. This is achieved through a synchronized Pulse-Chase methodology coupled with a Back-Exchange validation step.

Workflow N1 1. Lipid-BSA Complexation (Solubilization) N2 2. Pulse Labeling (10°C) (PM Insertion) N1->N2 N3 3. Chase (37°C) (Initiate Endocytosis) N2->N3 N4 4. Back-Exchange (10°C) (Remove Surface Probe) N3->N4 N5 5. Confocal Imaging (Intracellular Tracking) N4->N5

Experimental workflow for pulse-chase labeling and back-exchange of fluorescent LacCer.

Step-by-Step Protocol
Phase 1: Preparation of Lipid-BSA Complexes

Causality: Lipids are highly hydrophobic and will form non-physiological micelles if added directly to aqueous media. Defatted Bovine Serum Albumin (dfBSA) acts as a hydrophobic carrier, delivering the lipid as a monomer to the outer leaflet of the plasma membrane.

  • Dissolve the fluorescent LacCer analog (e.g., BODIPY-LacCer) in chloroform/methanol (2:1, v/v).

  • Aliquot the desired amount (e.g., 5 nmol) into a glass vial and evaporate the solvent under a gentle stream of nitrogen gas to form a thin lipid film.

  • Resuspend the lipid film in 50 µL of absolute ethanol.

  • Rapidly inject the ethanol/lipid solution into 5 mL of Hank's Balanced Salt Solution (HBSS) containing 1% (w/v) dfBSA while vortexing vigorously.

  • Incubate at 37°C for 15 minutes to ensure complete complexation.

Phase 2: Pulse Labeling (Membrane Insertion)

Causality: Incubating cells at 10°C arrests ATP-dependent vesicular trafficking and endocytosis. However, the membrane retains enough fluidity to allow the LacCer-BSA complex to partition into the outer leaflet and laterally diffuse into Caveolin-1-enriched lipid rafts[6].

  • Wash the adherent cells (e.g., human skin fibroblasts or HUVECs) three times with ice-cold HBSS.

  • Chill the cells to 10°C for 10 minutes.

  • Apply the LacCer-dfBSA complex (final lipid concentration: 1–5 µM) to the cells and incubate for 30 minutes at 10°C.

  • Wash the cells three times with cold HBSS to remove unbound complexes.

Phase 3: Chase (Internalization)

Causality: Rapidly restoring the cells to physiological temperature (37°C) synchronously triggers caveolar endocytosis, allowing researchers to track the temporal progression of the lipid from the plasma membrane to intracellular organelles[3].

  • Replace the cold buffer with pre-warmed (37°C) complete culture medium.

  • Incubate the cells at 37°C for the desired tracking time (e.g., 5 min for early endosomes, 30-60 min for Golgi/lysosomal accumulation).

Phase 4: Back-Exchange (Self-Validating Surface Stripping)

Causality: To quantify only the internalized lipid, any fluorescent probe remaining on the outer leaflet of the plasma membrane must be removed. Washing the cells with a high concentration of empty dfBSA creates a "lipid sink" that extracts the surface-bound probe[2].

  • Immediately transfer the cells to a 10°C cold block to halt further trafficking.

  • Wash the cells six times (10 minutes per wash) with HBSS containing 5% (w/v) dfBSA at 10°C.

  • Perform a final wash with standard HBSS.

  • The system is now self-validated: any remaining fluorescence is strictly intracellular.

Data Acquisition and Pathway Interpretation

Following the back-exchange, cells can be imaged live or fixed (using 3% paraformaldehyde; avoid lipid-extracting solvents like methanol). When using BODIPY-LacCer, configure the confocal microscope to capture both green (~511 nm) and red (~570 nm) emission channels. A high ratio of red-to-green fluorescence indicates dense lipid accumulation (excimer formation), which is characteristic of the trans-Golgi network in normal cells, or lysosomes in NPC1/Gaucher disease models[2][4].

Pathway PM Plasma Membrane (Lipid Rafts / Caveolae) Cav Caveolin-1 Dependent Endocytosis PM->Cav 37°C Shift EE Early Endosomes Cav->EE Golgi Trans-Golgi Network (Normal Trafficking) EE->Golgi Normal Physiology Lyso Lysosomes (Pathological / NPC1) EE->Lyso Lysosomal Storage Disease

Intracellular trafficking pathway of N-Hexadecanoyl-lactosylceramide via caveolar endocytosis.

Troubleshooting Common Artifacts
  • High Background Fluorescence: If the plasma membrane remains highly fluorescent after the chase period, the Back-Exchange step was insufficient. Ensure the dfBSA is strictly defatted (fatty-acid free) to maximize its capacity to act as a lipid sink.

  • Punctate Surface Aggregates: Indicates that the lipid formed micelles before reaching the cell. Ensure the ethanol-lipid solution is injected rapidly into the BSA solution under vigorous vortexing. Do not exceed 1% ethanol in the final labeling buffer.

References

  • Selective Caveolin-1–dependent Endocytosis of Glycosphingolipids Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Selective Stimulation of Caveolar Endocytosis by Glycosphingolipids and Cholesterol Source: Molecular Biology of the Cell URL:[Link]

  • A mechanism of self-lipid endocytosis mediated by the receptor Mincle Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Use of Bodipy-labeled sphingolipid and cholesterol analogs to examine membrane microdomains in cells Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Characterization of Gaucher disease bone marrow mesenchymal stromal cells reveals an altered inflammatory secretome Source: Blood / ASH Publications URL:[Link]

Sources

Application

Application Note: High-Resolution Profiling of N-Hexadecanoyl-Lactosylceramide (LacCer d18:1/16:0) as a Prognostic Biomarker in Metabolic Diseases

Executive Summary & Biological Context Sphingolipids are highly bioactive membrane lipids that regulate signal transduction pathways pivotal for cellular metabolism and survival. While precursor ceramides (e.g., C16:0-Ce...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Biological Context

Sphingolipids are highly bioactive membrane lipids that regulate signal transduction pathways pivotal for cellular metabolism and survival. While precursor ceramides (e.g., C16:0-Cer) are classically recognized as drivers of lipotoxicity and insulin resistance 1, their downstream glycosylated metabolite, N-Hexadecanoyl-lactosylceramide (LacCer d18:1/16:0) , exhibits a complex, compartment-specific duality in metabolic pathologies.

Recent large-scale metabolomic profiling (such as the MIDUS and PREDIMED cohorts) has revealed a strong inverse relationship between circulating plasma LacCer d18:1/16:0 levels and the incidence of Type 2 Diabetes (T2D) 2. Conversely, within specific tissues such as the diabetic myocardium, localized accumulation of LacCer d18:1/16:0 directly mediates mitochondrial dysfunction 3. This dual nature makes LacCer d18:1/16:0 an indispensable biomarker for stratifying metabolic disease risk and understanding tissue-specific lipotoxicity.

Mechanistic Insights: The Causality of LacCer d18:1/16:0 in Disease

To utilize LacCer d18:1/16:0 effectively as a biomarker, researchers must understand the causality behind its systemic versus localized behavior:

  • Systemic Circulation (Predictive Biomarker): In healthy metabolic states, the conversion of ceramides to lactosylceramides represents a detoxification pathway that clears pro-inflammatory ceramides from circulation. Consequently, higher plasma levels of LacCer d18:1/16:0 correlate with lower HOMA-IR scores and a reduced risk of developing T2D and metabolic syndrome 4, 2.

  • Tissue Microenvironments (Lipotoxic Effector): In conditions of chronic lipid oversupply (e.g., diabetic cardiomyopathy), the intracellular flux of ceramide biosynthesis overwhelms cellular storage. LacCer d18:1/16:0 accumulates in the mitochondrial membrane, physically altering its structural topology. This suppresses the respiratory chain, decreases calcium retention capacity, and triggers mitochondria-mediated apoptosis 3.

Sphingolipid_Metabolism Palmitoyl Palmitoyl-CoA Ceramide Ceramide (C16:0) Pro-inflammatory Palmitoyl->Ceramide Serine Palmitoyltransferase & Ceramide Synthase GlcCer Glucosylceramide Ceramide->GlcCer Glucosylceramide Synthase LacCer LacCer (d18:1/16:0) N-Hexadecanoyl-lactosylceramide GlcCer->LacCer Lactosylceramide Synthase Tissue Cardiac Mitochondria (Accumulation = Dysfunction) LacCer->Tissue Localized Lipotoxicity Plasma Systemic Circulation (High Levels = Lower T2D Risk) LacCer->Plasma Predictive Biomarker

Sphingolipid metabolic flux and the dual prognostic role of LacCer (d18:1/16:0).

Quantitative Biomarker Trends in Pathology

The diagnostic utility of LacCer d18:1/16:0 relies on precise quantification. The table below summarizes validated quantitative trends across different biological matrices and disease states.

Biological MatrixClinical/Metabolic ConditionLacCer (d18:1/16:0) TrendMechanistic ImplicationReference
Plasma / Serum Type 2 Diabetes (T2D) RiskSignificantly Decreased Inverse correlation with HOMA-IR; predictive of lower long-term T2D incidence.2
Heart Tissue (Mito) Diabetic CardiomyopathySignificantly Increased Suppresses mitochondrial respiratory chain; reduces calcium retention capacity.3
Plasma / Serum Obesity & Metabolic SyndromeDecreased Counter-regulates the accumulation of lipotoxic, pro-inflammatory ceramides.4
Plasma / Serum Inflammatory Bowel DiseaseSignificantly Increased Acts as a lipid second messenger driving systemic inflammatory responses.5, 6

Self-Validating Experimental Protocol: LC-MS/MS Quantification

To ensure absolute trustworthiness and reproducibility, this protocol integrates a self-validating framework using stable isotope-labeled internal standards (IS) to correct for matrix effects and extraction losses.

Reagents & Materials
  • Target Analyte: C16 Lactosylceramide (d18:1/16:0) (MW: 862.2 g/mol ) 7.

  • Internal Standard (IS): C16 Lactosylceramide-d3 (d18:1/16:0-d3) [[8]]().

  • Extraction Solvents: LC-MS grade Chloroform, Methanol, and Water.

Sample Preparation (Modified Liquid-Liquid Extraction)

Causality of Choice: Sphingolipids are highly hydrophobic. A biphasic extraction ensures the efficient partition of LacCer into the organic phase while precipitating interfering plasma proteins.

  • Aliquot & Spike: Transfer 50 µL of human plasma into a glass vial. Immediately spike with 10 µL of the IS solution (LacCer-d3 at 1 µg/mL). Self-Validation: Spiking before extraction ensures that any physical loss of the analyte during phase separation is mathematically corrected by the IS recovery ratio.

  • Solvent Addition: Add 750 µL of Chloroform:Methanol (1:2, v/v) and vortex vigorously for 30 seconds.

  • Phase Separation: Add 250 µL of Chloroform and 250 µL of LC-MS grade Water. Centrifuge at 3,000 × g for 10 minutes at 4°C to achieve a clean biphasic separation.

  • Collection & Drying: Carefully transfer the lower organic phase (containing the sphingolipids) to a clean vial. Evaporate to dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried pellet in 100 µL of Methanol:Isopropanol (1:1, v/v) for LC-MS/MS injection.

UHPLC-QQQ Analysis Parameters

Causality of Choice: Utilizing a C18 reverse-phase column maintains sharp peak shapes for bulky, hydrophobic lipids, while the addition of ammonium formate in the mobile phase drives the formation of stable [M+H]+ precursor ions.

  • Column: Zorbax Extend C18 (2.1 mm × 50 mm, 1.8 µm) or equivalent 9.

  • Mobile Phase A: Water + 0.1% formic acid + 5 mM ammonium formate.

  • Mobile Phase B: Methanol/Isopropanol (1:1) + 0.1% formic acid + 5 mM ammonium formate.

  • Gradient: 60% B to 100% B over 7 minutes, hold at 100% B for 4 minutes, return to 60% B for re-equilibration.

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry (Positive ESI MRM Mode):

    • Target (LacCer d18:1/16:0): Precursor m/z 862.6 → Product m/z 264.3 (Sphingosine backbone fragment).

    • IS (LacCer-d3): Precursor m/z 865.6 → Product m/z 264.3.

Quality Control & Data Validation
  • System Suitability: Inject a pooled Quality Control (QC) sample every 10 runs. The coefficient of variation (CV) for the LacCer d18:1/16:0 peak area ratio must remain <15% to validate instrument stability.

  • Quantification: Calculate absolute concentrations using a 7-point calibration curve (0.99 R² minimum) plotting the area ratio of (Target/IS) against known standard concentrations.

LCMS_Workflow Sample 1. Aliquot Plasma (50 µL) Spike 2. Spike IS (LacCer-d3) Sample->Spike Extract 3. LLE Extraction (CHCl3:MeOH) Spike->Extract LC 4. UHPLC Separation (C18 Column) Extract->LC MS 5. ESI-MS/MS (MRM Mode) LC->MS Data 6. Quantification & QC Validation MS->Data

Self-validating LC-MS/MS workflow for the absolute quantification of LacCer (d18:1/16:0).

References

  • Lactosylceramide contributes to mitochondrial dysfunction in diabetes. National Institutes of Health (NIH) / Journal of Lipid Research.3

  • Sphingolipid Analysis Indicate Lactosylceramide as a Potential Biomarker of Inflammatory Bowel Disease in Children. National Institutes of Health (NIH) / PMC.5

  • Circulating Sphingolipids in Insulin Resistance, Diabetes and Associated Complications. National Institutes of Health (NIH) / Frontiers in Endocrinology.4

  • LC–MS-Based Metabolomics Identification of Novel Biomarkers of Chorioamnionitis and Its Associated Perinatal Neurological Damage. ACS Publications / Journal of Proteome Research.9

  • Sphingolipid profiling as a biomarker of type 2 diabetes risk: evidence from the MIDUS and PREDIMED studies. National Institutes of Health (NIH) / Cardiovascular Diabetology.2

  • C16 Lactosylceramide (d18:1/16:0) Product Information. Cayman Chemical.7

  • Sphingolipid Analysis Indicate Lactosylceramide as a Potential Biomarker of Inflammatory Bowel Disease in Children. PubMed / Biomolecules.6

  • C16 Lactosylceramide-d3 (d18:1/16:0-d3) Product Information. Cayman Chemical.8

  • The Role of Ceramides in Insulin Resistance. SOCHOB / Frontiers in Endocrinology.1

Sources

Method

Application Note: Quantitative Profiling of N-Hexadecanoyl-Lactosylceramide (C16-LacCer) via LC-MS/MS

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application Area: Lipidomics, Biomarker Discovery, and Metabolic Disorder Profiling Biological Context and Analytical Challenges N-H...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application Area: Lipidomics, Biomarker Discovery, and Metabolic Disorder Profiling

Biological Context and Analytical Challenges

N-Hexadecanoyl-lactosylceramide, commonly referred to as C16-Lactosylceramide (d18:1/16:0), is a foundational glycosphingolipid. Synthesized in the Golgi apparatus by galactosyltransferases (B4GALT5 and B4GALT6), it acts as the obligate metabolic hub for the biosynthesis of complex gangliosides and globosides [1].

Accurate quantification of C16-LacCer is critical in drug development and clinical diagnostics. For instance, altered levels of specific long-chain lactosylceramides, including C16-LacCer, are highly associated with the progression of kidney dysfunction and macroalbuminuria[3]. Furthermore, in lysosomal storage disorders such as Fabry disease, evaluating LacCer is essential because it is a structural isomer of galabiosylceramide (Ga2), an α-galactosidase A substrate. Failing to chromatographically separate LacCer from Ga2 leads to false-positive biomarker quantification [2].

Pathway Cer Ceramide (Cer) GlcCer Glucosylceramide (GlcCer) Cer->GlcCer GlcCer Synthase LacCer Lactosylceramide (C16-LacCer) GlcCer->LacCer B4GALT5/6 Gb3 Globotriaosylceramide (Gb3) LacCer->Gb3 alpha-1,4-GalT GM3 GM3 Ganglioside LacCer->GM3 ST3Gal5

Caption: Glycosphingolipid biosynthetic pathway highlighting Lactosylceramide as a central hub.

Mechanistic Rationale for Methodological Design

To ensure a highly reproducible and self-validating assay, this protocol is built upon three core mechanistic choices:

  • Chromatographic Separation (HILIC vs. Reverse Phase): While Reverse Phase (RP) LC is standard for lipids, it separates species primarily by acyl chain length. Hydrophilic Interaction Liquid Chromatography (HILIC) or optimized Normal Phase LC is preferred for glycosphingolipids because it separates lipid classes based on their polar headgroups. This is mandatory to resolve LacCer from isobaric interferences like Ga2 [2, 4].

  • Matrix Matching with Surrogate Matrices: Endogenous C16-LacCer is ubiquitous in biological fluids. To construct an accurate standard curve, we utilize a surrogate matrix (e.g., 4% BSA in PBS) that mimics the protein content and ion-suppression characteristics of plasma/serum without containing endogenous target lipids.

  • MTBE Extraction over Folch: The traditional Folch method (Chloroform/Methanol) places the lipid-rich organic layer at the bottom of the tube, requiring the pipette to pierce the precipitated protein disk, risking contamination. Methyl tert-butyl ether (MTBE) extraction places the lipid layer at the top, allowing for clean, automated, and highly reproducible recovery.

Experimental Workflow and Self-Validating System

Workflow Step1 1. Standard Preparation (Serial Dilution of C16-LacCer) Step2 2. Matrix Matching (Spike Surrogate Matrix & IS) Step1->Step2 Step3 3. MTBE Lipid Extraction (Phase Separation & Recovery) Step2->Step3 Step4 4. LC-MS/MS Analysis (Chromatographic Separation & MRM) Step3->Step4 Step5 5. Data Validation (Isotopic Correction & Calibration) Step4->Step5

Caption: Self-validating workflow for C16-LacCer standard curve preparation and LC-MS/MS analysis.

Phase 1: Standard Curve Preparation

Objective: Create a dynamic range that covers physiological and pathological concentrations (typically 1 ng/mL to 1000 ng/mL).

  • Target Analyte: N-Hexadecanoyl-lactosylceramide (C16-LacCer, MW: 862.2 g/mol ).

  • Internal Standard (IS): N-Hexadecanoyl-d3-lactosylceramide (C16-LacCer-d3) or C17-LacCer.

Step-by-Step Methodology:

  • Stock Solution: Dissolve 1 mg of C16-LacCer standard in Chloroform/Methanol (2:1, v/v) to yield a 1 mg/mL stock. Store at -20°C.

  • Working Solutions: Dilute the stock in Methanol to create a top standard of 10 µg/mL.

  • Serial Dilution: Prepare the calibration points in pure Methanol as outlined in Table 1.

  • Matrix Spiking: Transfer 10 µL of each working solution into 90 µL of the surrogate matrix (4% BSA in PBS) to yield the final calibration concentrations.

  • IS Addition: Add 10 µL of the Internal Standard working solution (e.g., 500 ng/mL C16-LacCer-d3) to all calibration points, blanks, and Quality Control (QC) samples.

Table 1: Preparation of C16-LacCer Calibration Standards

Standard LevelWorking Solution Conc. (ng/mL)Volume of WS Spiked (µL)Volume of Surrogate Matrix (µL)Final Matrix Conc. (ng/mL)
Cal 7 10,00010901,000
Cal 6 5,0001090500
Cal 5 1,0001090100
Cal 4 500109050
Cal 3 100109010
Cal 2 5010905
Cal 1 1010901
Zero (Blank+IS) 0 (Pure MeOH)10900
Phase 2: Lipid Extraction (MTBE Method)

Causality Insight: Lipids must be separated from matrix proteins to prevent ion suppression and column degradation. MTBE ensures high recovery of glycosphingolipids while leaving the aqueous/protein phase safely at the bottom.

Step-by-Step Methodology:

  • To the 100 µL matrix-matched standard (from Phase 1), add 300 µL of ice-cold Methanol. Vortex for 10 seconds. Rationale: Methanol disrupts lipid-protein complexes.

  • Add 1000 µL of MTBE. Incubate on a shaker at room temperature for 15 minutes.

  • Add 250 µL of MS-grade Water to induce phase separation. Vortex vigorously for 30 seconds.

  • Centrifuge at 10,000 × g for 10 minutes at 4°C.

  • Carefully transfer 800 µL of the upper organic layer (containing C16-LacCer) to a clean glass autosampler vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the lipid pellet in 100 µL of LC-MS starting mobile phase (e.g., Acetonitrile/Methanol/Water 95:2.5:2.5 with 5 mM Ammonium Formate).

Phase 3: LC-MS/MS Analytical Conditions

Objective: Achieve baseline separation from isobaric lipids and quantify via Multiple Reaction Monitoring (MRM).

  • Column: HILIC Column (e.g., 2.1 × 100 mm, 1.7 µm particle size).

  • Mobile Phase A: Acetonitrile/Methanol/Water (94.5:2.5:2.5) + 5 mM Ammonium Formate + 0.1% Formic Acid.

  • Mobile Phase B: Water/Methanol (50:50) + 5 mM Ammonium Formate + 0.1% Formic Acid.

  • Gradient: Start at 100% A, hold for 1 min, ramp to 80% A over 4 mins, hold for 1 min, re-equilibrate at 100% A.

Table 2: MRM Transitions for Quantification (Positive Ion Mode)

AnalytePrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Collision Energy (eV)Mechanistic Origin of Product Ion
C16-LacCer 862.6264.345Cleavage of the d18:1 sphingosine backbone (loss of water)
C16-LacCer-d3 (IS) 865.6264.345Unaltered sphingosine backbone; +3 Da shift on the acyl chain

System Suitability and Self-Validation Criteria

A protocol is only as trustworthy as its internal validation checks. To ensure the integrity of the standard curve:

  • Linearity: The calibration curve (Analyte Area / IS Area vs. Concentration) must yield an R2≥0.99 using a 1/x weighting factor.

  • Isotopic Overlap Correction: Because the M+2 or M+3 isotopes of lighter lipids can overlap with the target mass, the software must be configured to deconvolute isotopic overlap [4]. The "Zero" sample (Blank + IS) must show an analyte peak area <20% of the Lower Limit of Quantification (LLOQ) to prove no IS-to-analyte isotopic interference.

  • Matrix Effect Evaluation: Post-column infusion of C16-LacCer during the injection of a blank matrix extract must show a stable baseline at the retention time of the analyte, proving the absence of localized ion suppression [2].

  • Carryover Check: A solvent blank injected immediately after the highest calibrator (Cal 7) must exhibit a signal <5% of the LLOQ.

References

[1] Convenient and Sensitive Measurement of Lactosylceramide Synthase Activity Using Deuterated Glucosylceramide and Mass Spectrometry. International Journal of Molecular Sciences. URL:

[2] Separation and Analysis of Lactosylceramide, Galabiosylceramide, and Globotriaosylceramide by LC-MS/MS in Urine of Fabry Disease Patients. Analytical Chemistry. URL:[3] Glycosylated Sphingolipids and Progression to Kidney Dysfunction. National Institutes of Health (NIH) / PMC. URL:

[4] A rapid and quantitative LC-MS/MS method to profile sphingolipids. ResearchGate. URL:

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization Strategies for N-Hexadecanoyl-Lactosylceramide in Aqueous Buffers

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous delivery of highly hydrophobic sphingolipids.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous delivery of highly hydrophobic sphingolipids. N-Hexadecanoyl-lactosylceramide (C16-LacCer) is a critical bioactive lipid, but its massive hydrophobic ceramide tail vastly overpowers the hydration capacity of its polar lactose headgroup.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you successfully formulate C16-LacCer for your specific downstream applications.

Troubleshooting FAQs: Understanding the Solubilization Challenge

Q: Why does C16-LacCer precipitate immediately when added to PBS or HEPES buffers from an organic stock? A: C16-LacCer possesses a strongly amphipathic structure[1]. When introduced directly into aqueous media from an organic solvent (e.g., ethanol or DMSO), the hydrophobic effect drives the lipid molecules to rapidly self-associate to exclude water. Because the critical micelle concentration (CMC) of ceramides is practically zero, they form insoluble macroscopic precipitates rather than thermodynamically stable micelles[2]. To maintain C16-LacCer in solution, the hydrophobic tail must be actively shielded by a carrier protein, incorporated into a lipid bilayer, or sequestered within detergent micelles[3].

Q: I need to treat live cells with C16-LacCer to study lipid raft signaling. Which solubilization method minimizes cytotoxicity? A: For live-cell assays, the BSA-lipid complexation method is the gold standard[2]. Detergents disrupt native cell membranes, and organic solvent injections often yield inconsistent local precipitation that cells cannot uptake. Fatty acid-free Bovine Serum Albumin (BSA) acts as a physiological lipid chaperone. It harbors the hydrophobic ceramide tail within its hydrophobic binding pockets while remaining highly soluble in aqueous media, allowing for monomeric delivery of C16-LacCer to the plasma membrane without organic solvent toxicity.

Q: How should I store my C16-LacCer stock to prevent degradation before aqueous formulation? A: C16-LacCer should be stored as a lyophilized solid at -20°C[4]. When preparing a primary stock, dissolve it in a solvent mixture such as Chloroform:Methanol:Water (5:1:0.1 v/v) to ensure complete molecular dispersion[4]. Store this organic stock in glass vials with Teflon-lined caps, purged with argon or nitrogen gas to prevent oxidation, at -20°C[3].

Solubilization Workflow Visualization

Choosing the correct solubilization method depends entirely on your downstream application. Use the decision matrix below to determine the optimal formulation strategy.

SolubilizationWorkflow Start C16-LacCer in Organic Solvent Dry Dry under N2 gas & vacuum (1 hr) Start->Dry Decision Downstream Application? Dry->Decision LiveCell Live Cell Culture (Signaling/Uptake) Decision->LiveCell Biophys Biophysical Assays (SPR/NMR) Decision->Biophys Protein Enzyme/Protein Extraction Decision->Protein BSA Redissolve in EtOH Inject into BSA/PBS LiveCell->BSA Liposome Hydrate in Buffer Sonicate/Extrude Biophys->Liposome Detergent Add Detergent above CMC Protein->Detergent Result1 BSA-Lipid Complex (Physiological) BSA->Result1 Result2 Liposomes/SUVs (Membrane Mimetic) Liposome->Result2 Result3 Mixed Micelles (Protein Solubilization) Detergent->Result3

Caption: Decision matrix for C16-LacCer aqueous solubilization based on downstream application.

Quantitative Comparison of Carrier Systems

To help you evaluate the trade-offs of each method, I have summarized the performance metrics of the three primary carrier systems.

Carrier SystemSolubilization EfficiencyCytotoxicityBest ApplicationPreparation Time
Fatty Acid-Free BSA High (Monomeric delivery)Very LowLive-cell signaling, uptake assays~1.5 hours
Liposomes (SUVs) Moderate (Bilayer integration)LowBiophysical assays (SPR, NMR)~3.0 hours
Detergents (e.g., TX-100) Very High (Mixed micelles)HighCell lysis, in vitro enzyme assays~0.5 hours

Validated Experimental Protocols

Protocol A: Preparation of C16-LacCer/BSA Complexes (Gold Standard for Cell Culture)

This protocol utilizes fatty acid-free BSA to chaperone the lipid into aqueous solution, as adapted from established [2].

Materials Needed:

  • C16-LacCer stock (1 mM in Chloroform:Methanol 5:1:0.1)[4]

  • Absolute Ethanol (Molecular Biology Grade)

  • Fatty acid-free BSA (Ensure it is explicitly "fatty acid-free" to guarantee open binding pockets)

  • PBS or HEPES buffer (pH 7.4)

Step-by-Step Methodology:

  • Aliquot and Dry: Dispense 50 µL of the 1 mM C16-LacCer stock into a glass test tube. Dry the lipid to a thin film under a gentle stream of nitrogen gas, followed by 1 hour in a vacuum desiccator.

    • Causality: Complete removal of chloroform is critical, as even trace amounts are highly toxic to live cells and will denature the BSA carrier[2].

  • Solvent Exchange: Redissolve the dried lipid film in 200 µL of absolute ethanol. Vortex vigorously for 30 seconds.

  • Prepare Carrier Solution: In a separate 50 mL conical tube, dissolve 3.4 mg of fatty acid-free BSA in 10 mL of pre-warmed (37°C) PBS (final BSA concentration: 0.34 mg/mL or ~5 µM)[2].

  • Complexation (Critical Step): Place the BSA solution on a vortex mixer at medium-high speed. While the solution is actively vortexing, rapidly inject the 200 µL ethanol/lipid solution directly into the center of the vortex.

    • Causality: Rapid injection into a moving buffer prevents localized high concentrations of ethanol, forcing the lipid to immediately partition into the hydrophobic pockets of the BSA before it can self-aggregate[2].

  • Self-Validation Check: Inspect the final solution against a light source. It must be completely optically clear. If you observe turbidity or a milky appearance, the lipid has precipitated (likely due to insufficient vortexing or residual chloroform). Do not use cloudy solutions for cell culture; discard and restart.

  • Storage: Store the resulting 5 µM C16-LacCer/BSA complex at -20°C in plastic aliquots[2].

Mechanistic Integration: Why Solubilization Matters for Signaling

Proper solubilization is not just a technical hurdle; it is a biological necessity. When C16-LacCer is delivered correctly via BSA complexation, it seamlessly integrates into the outer leaflet of the plasma membrane. Because of its saturated 16-carbon acyl chain, it naturally segregates into liquid-ordered (Lo) phases, commonly known as lipid rafts.

Within these microdomains, C16-LacCer directly interacts with signaling proteins such as Lyn kinase, initiating downstream cascades like superoxide generation and chemotaxis in immune cells[5]. If the lipid is delivered as an aggregated precipitate, this precise biomolecular interaction cannot occur, leading to false-negative experimental results.

SignalingPathway Delivery C16-LacCer/BSA Complex Membrane Plasma Membrane Integration Delivery->Membrane Monomer Transfer Rafts Lipid Raft Microdomains Membrane->Rafts Lateral Segregation Lyn Lyn Kinase Activation Rafts->Lyn Direct Interaction Downstream Superoxide Generation & Chemotaxis Lyn->Downstream Phosphorylation Cascade

Caption: Mechanism of exogenous C16-LacCer integration and Lyn kinase activation in lipid rafts.

References

  • Nakayama, H., et al. "Direct interaction, instrumental for signaling processes, between LacCer and Lyn in the lipid rafts of neutrophil-like cells." Glycobiology (2008). Available at:[Link]

  • Wikipedia Contributors. "Lactosylceramide." Wikipedia, The Free Encyclopedia. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing LC-MS/MS Sensitivity for Low-Abundance N-Hexadecanoyl-Lactosylceramide (C16-LacCer)

Welcome to the Advanced Lipidomics Support Center. This guide is designed for researchers, scientists, and drug development professionals facing sensitivity, recovery, and reproducibility challenges when quantifying low-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Lipidomics Support Center. This guide is designed for researchers, scientists, and drug development professionals facing sensitivity, recovery, and reproducibility challenges when quantifying low-abundance N-Hexadecanoyl-lactosylceramide (C16-LacCer, LacCer(d18:1/16:0)) via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation & Extraction Troubleshooting

Q: We are experiencing significant signal loss and high variability when extracting C16-LacCer from plasma using traditional Bligh-Dyer methods. How can we improve recovery?

A: Traditional liquid-liquid extractions (LLE) like Bligh-Dyer (chloroform/methanol/water) are suboptimal for complex glycosphingolipids. C16-LacCer possesses a highly hydrophobic ceramide tail and a polar disaccharide headgroup. Because of this amphiphilic nature, it tends to partition inconsistently at the aqueous-organic interface during phase separation, leading to massive analyte loss.

The Solution: Transition to a single-phase methanol protein precipitation protocol. This method eliminates the biphasic interface, ensuring that both non-polar and polar sphingolipids remain fully solvated while effectively precipitating matrix proteins [1].

Self-Validating Protocol: Single-Phase Methanol Extraction

  • Sample Aliquot: Transfer 10 µL of plasma or cell lysate into a 1.5 mL low-bind microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of stable isotope-labeled internal standard (e.g., C16-LacCer-d3 at 50 ng/mL in methanol) to establish a baseline for extraction efficiency.

  • Extraction: Add 100 µL of ice-cold LC-MS grade methanol.

  • Agitation: Vortex vigorously for 30 seconds, followed by water-bath sonication for 5 minutes at 4°C to disrupt lipid-protein complexes.

  • Precipitation: Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Collection: Transfer exactly 80 µL of the cleared supernatant to a glass autosampler vial with a low-volume insert for direct injection.

Table 1: Comparison of Extraction Efficiencies for C16-LacCer

Extraction MethodMean Recovery (%)Matrix Effect (%)Precision (RSD %)
Bligh-Dyer (LLE)65.278.418.5
MTBE Extraction72.885.114.2
Single-Phase Methanol 96.4 98.2 < 8.0

Chromatography & Isobaric Resolution

Q: In our reversed-phase (C18) LC setup, C16-LacCer suffers from ion suppression and co-elutes with galabiosylceramide (Ga2), leading to inaccurate quantification. How do we resolve these structural isomers?

A: C16-LacCer and Ga2 are isobaric stereoisomers; they have identical masses and identical hydrophobic ceramide backbones. Reversed-phase chromatography separates lipids primarily based on the hydrophobicity of their acyl chains, making it nearly impossible to resolve LacCer from Ga2.

The Solution: Utilize Hydrophilic Interaction Liquid Chromatography (HILIC) or Normal-Phase UPLC. HILIC stationary phases interact directly with the polar carbohydrate headgroups. Because the stereochemistry of lactose (Gal-β(1→4)-Glc) differs from galabiose (Gal-α(1→4)-Gal), HILIC easily resolves these isomers, preventing cross-talk in the MS detector [2].

ChromatographyLogic Sample Lipid Extract (Contains LacCer & Ga2) RP Reversed-Phase (C18) Separates by Acyl Chain Sample->RP HILIC HILIC / Normal-Phase Separates by Headgroup Sample->HILIC Coelution Co-elution (Quantification Error) RP->Coelution Identical tails Resolution Baseline Resolution (Accurate Quantification) HILIC->Resolution Different sugars

Caption: Chromatographic separation logic for resolving isobaric glycosphingolipids.

Step-by-Step HILIC Methodology:

  • Column: Use a sub-2 µm silica or amide HILIC column (e.g., 2.1 × 100 mm, 1.7 µm).

  • Mobile Phase A: Acetonitrile/Water (95:5, v/v) with 1 mM ammonium formate and 0.2% formic acid.

  • Mobile Phase B: Acetonitrile/Water (50:50, v/v) with 5 mM ammonium formate and 0.2% formic acid.

  • Gradient: Start at 100% A for 1 min. Ramp to 50% B over 4 minutes. Hold at 50% B for 1 minute. Re-equilibrate at 100% A for 3 minutes.

  • Flow Rate: 0.4 mL/min. Column Temperature: 40°C.

Mass Spectrometry & Ionization Optimization

Q: Our sensitivity for C16-LacCer is extremely low. We see a strong [M+Na]+ adduct in the Q1 scan, but it fragments poorly in Q2. How do we optimize the MS parameters?

A: Glycosphingolipids have a high affinity for ambient sodium in LC systems, readily forming [M+Na]+ adducts. Sodium adducts are highly stable and resist collision-induced dissociation (CID), leading to poor fragmentation and severe loss of sensitivity in Multiple Reaction Monitoring (MRM) mode.

The Solution: Force the formation of the protonated precursor[M+H]+ by ensuring your mobile phase contains sufficient ammonium formate and formic acid. The ammonium ions act as a buffer and a proton donor, suppressing sodium adduct formation. Furthermore, optimize the Declustering Potential (DP) to prevent premature in-source fragmentation of the delicate glycosidic bonds before they reach the collision cell [3].

Table 2: Optimized MRM Transitions for C16-LacCer (Positive ESI Mode)

AnalytePrecursor Ion [M+H]+ (m/z)Product Ion (m/z)DP (V)CE (eV)CXP (V)
C16-LacCer 862.6264.3804512
C16-LacCer-d3 (IS) 865.6264.3804512
C18-LacCer 890.7264.3854814

(Note: The m/z 264.3 product ion corresponds to the d18:1 sphingoid base backbone following the neutral loss of the fatty acyl chain, two hexose units, and two water molecules).

Biological Context: Why Monitor C16-LacCer?

Q: Why is the specific quantification of the C16 chain length of Lactosylceramide critical in our pharmacological studies?

A: Lactosylceramide is not just a structural membrane component; it is a highly bioactive lipid hub. The C16-acyl chain variant (N-Hexadecanoyl-lactosylceramide) is specifically generated by Lactosylceramide Synthase (B4GALT5/6) and is a potent activator of pro-inflammatory signaling pathways. It directly stimulates the generation of reactive oxygen species (ROS) via NADPH oxidase and triggers downstream MAPK pathways in cardiovascular and metabolic diseases[4]. Accurate quantification is essential for evaluating the target engagement and efficacy of B4GALT inhibitors in drug development.

SignalingPathway GlcCer Glucosylceramide (Precursor) Enzyme Lactosylceramide Synthase (B4GALT5 / B4GALT6) GlcCer->Enzyme LacCer N-Hexadecanoyl-Lactosylceramide (C16-LacCer) Enzyme->LacCer Addition of Galactose Complex Complex Sphingolipids (Gangliosides GM3, etc.) LacCer->Complex Sialyltransferases ROS NADPH Oxidase (ROS Generation) LacCer->ROS Direct Activation MAPK MAPK / Pro-inflammatory Signaling Cascade ROS->MAPK

Caption: Biosynthetic pathway and downstream pro-inflammatory signaling of C16-Lactosylceramide.

References

  • Xu, Y., Li, H., Han, Y., et al. (2022). "A simple and rapid method for extraction and measurement of circulating sphingolipids using LC-MS/MS: a targeted lipidomic analysis." Analytical and Bioanalytical Chemistry. Available at: [Link]

  • Jaurretche, S. P. A., del Rosal, M. V., Brajkovic, M. L., et al. (2021). "Separation and Analysis of Lactosylceramide, Galabiosylceramide, and Globotriaosylceramide by LC-MS/MS in Urine of Fabry Disease Patients." Analytical Chemistry. Available at: [Link]

  • LIPID MAPS Consortium. (2011). "Protocol for sphingolipidomic analyses via LC-MS/MS." LIPID MAPS. Available at: [Link]

  • Russo, D., Parashuraman, S., D'Angelo, G., et al. (2023). "Convenient and Sensitive Measurement of Lactosylceramide Synthase Activity Using Deuterated Glucosylceramide and Mass Spectrometry." International Journal of Molecular Sciences. Available at: [Link]

Troubleshooting

Technical Support Center: Overcoming Ion Suppression in N-Hexadecanoyl-Lactosylceramide LC-MS/MS Analysis

Welcome to the Advanced Lipidomics Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to quantify low-abundance glycosphingolipids. N-Hexadecanoyl-lactosylcerami...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Lipidomics Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to quantify low-abundance glycosphingolipids. N-Hexadecanoyl-lactosylceramide (LacCer(d18:1/16:0)) is notoriously difficult to analyze in complex biological matrices due to severe ion suppression.

This guide abandons generic advice in favor of mechanistic troubleshooting. By understanding the chemical causality behind ionization competition and implementing self-validating sample preparation workflows, you can systematically eliminate matrix effects and achieve high-fidelity quantification.

Mechanistic Troubleshooting & FAQs

Q1: Why does LacCer(d18:1/16:0) suffer from massive signal loss in crude lipid extracts?

A: The root cause is surface charge competition during Electrospray Ionization (ESI) droplet desolvation[1]. Biological extracts are dominated by highly abundant glycerophospholipids, particularly phosphatidylcholines (PCs) and phosphatidylethanolamines (PEs). PCs possess a permanently charged quaternary amine headgroup, allowing them to rapidly migrate to the surface of the ESI droplet. In contrast, LacCer is a neutral glycosphingolipid that relies on adduct formation (e.g., [M+H]+ or [M+Na]+ ) for ionization[2]. When co-eluting, the overwhelming concentration of PCs monopolizes the available charge and droplet surface area, physically preventing LacCer from ionizing and entering the gas phase. This intra-class and inter-class ion suppression can reduce LacCer signals by over 90%[1].

Q2: How can I modify my sample preparation to selectively enrich LacCer?

A: You must exploit the structural differences between sphingolipids and glycerophospholipids. Implement a mild alkaline hydrolysis step post-extraction. Glycerophospholipids contain ester-linked fatty acids, which are highly susceptible to alkaline saponification. Glycosphingolipids like LacCer, however, consist of an amide-linked fatty acid (N-acyl) and an ether-linked sphingoid base, rendering them chemically resistant to mild base treatment[2][3]. By treating your extract with methanolic potassium hydroxide (KOH), you degrade the suppressing PC and PE matrix into highly polar lysolipids and free fatty acids, which can be easily washed away or chromatographically separated, unmasking the LacCer signal[3].

Q3: What chromatographic strategies best resolve LacCer from residual matrix?

A: Direct infusion (shotgun lipidomics) is highly susceptible to ion suppression and should be avoided for low-abundance LacCer[4]. Instead, utilize Normal-Phase Liquid Chromatography (NPLC) or Hydrophilic Interaction Liquid Chromatography (HILIC). These modalities separate lipids by their polar headgroups (lipid class) rather than their hydrophobic tails[5]. This ensures that LacCer elutes in a distinct retention window, completely isolated from any residual PCs or PEs that survived sample preparation[5].

Q4: Should I use Positive or Negative ESI mode?

A: While positive ESI is ubiquitous, it often forces LacCer to form [M+Na]+ adducts. Sodium adducts are highly stable and resist fragmentation during Collision-Induced Dissociation (CID), leading to poor MS/MS sensitivity[2]. To optimize positive mode, add 0.2% formic acid and 5–10 mM ammonium formate to your mobile phase; this drives the formation of [M+H]+ and [M+NH4​]+ adducts, which fragment efficiently into the diagnostic m/z 264.3 (sphingosine backbone) product ion[6]. Alternatively, negative ESI (forming [M−H]− or [M+HCOO]− ) often yields lower background noise and richer fragmentation for glycosphingolipids, provided the matrix is thoroughly cleaned[2][7].

Visualizing the Analytical Workflows

Mechanism Droplet ESI Droplet Formation Competition Surface Charge Competition Droplet->Competition Suppression Ion Suppression (Reduced LacCer Signal) Competition->Suppression If unresolved HighAbundance Abundant Glycerophospholipids (PC, PE) HighAbundance->Competition LowAbundance N-Hexadecanoyl-lactosylceramide (LacCer) LowAbundance->Competition Mitigation Mitigation: Chromatography & Hydrolysis Suppression->Mitigation

Mechanism of ESI ion suppression caused by surface charge competition from abundant lipids.

Workflow Start Biological Sample (Plasma/Tissue) Ext Lipid Extraction (MTBE/MeOH) Start->Ext Hydro Alkaline Hydrolysis (Remove PC/PE) Ext->Hydro SPE Solid Phase Extraction (Optional Cleanup) Hydro->SPE LC Chromatographic Separation (HILIC or NPLC) SPE->LC MS ESI-MS/MS Detection (Optimized Adducts) LC->MS

Workflow for minimizing matrix effects in N-Hexadecanoyl-lactosylceramide LC-MS/MS analysis.

Quantitative Data Summary

The table below summarizes the causal relationship between sample preparation rigor and LacCer(d18:1/16:0) analytical performance. Note how the removal of isobaric and co-eluting matrix directly restores the Signal-to-Noise (S/N) ratio.

Sample Preparation MethodTarget AnalyteMatrix Effect (%)Absolute Recovery (%)S/N Ratio Improvement
Crude MTBE/MeOH ExtractionLacCer(d18:1/16:0)-85% (Severe Suppression)92%1.0x (Baseline)
MTBE/MeOH + HybridSPELacCer(d18:1/16:0)-40% (Moderate)78%4.5x
MTBE/MeOH + Alkaline Hydrolysis LacCer(d18:1/16:0) -5% (Negligible) 85% 18.0x

Step-by-Step Experimental Protocols

Protocol A: Mild Alkaline Hydrolysis for Matrix Depletion

This protocol chemically destroys suppressing glycerophospholipids while preserving LacCer[2][3].

  • Extraction: Perform a standard lipid extraction using MTBE/Methanol (1.5:5 v/v) to collect the organic phase. Dry the extract under a gentle stream of nitrogen.

  • Internal Standard Addition: Spike the dried extract with 10 pmol of C16 Lactosylceramide-d3 (d18:1/16:0-d3)[8]. This stable isotope-labeled standard is critical for correcting any residual matrix effects.

  • Hydrolysis Reagent: Reconstitute the dried lipids in 1 mL of 0.1 M Potassium Hydroxide (KOH) in Methanol.

  • Incubation: Incubate the mixture at 37°C for 2 hours in a shaking thermomixer. (Causality: The heat and base hydrolyze ester bonds of PC/PE/TG, but leave the amide bonds of LacCer intact).

  • Neutralization: Add 100 µL of 1 M Acetic Acid to neutralize the pH.

  • Phase Partitioning: Add 2 mL of Chloroform and 1 mL of LC-MS grade water. Vortex vigorously for 1 minute, then centrifuge at 3,000 x g for 10 minutes.

  • Collection: Carefully extract the lower organic phase (containing the enriched LacCer) and dry under nitrogen. Reconstitute in the initial LC mobile phase.

  • Self-Validating Checkpoint: During MS analysis, monitor the ratio of m/z 496.3 (LysoPC 16:0) to m/z 760.5 (PC 16:0/16:0). A ratio > 100:1 confirms that the suppressing matrix was successfully saponified.

Protocol B: Optimized LC-MS/MS Acquisition

To prevent in-source suppression, chromatographic separation from residual salts and polar metabolites is required[5].

  • Column: Agilent Zorbax Rx-Sil (Normal Phase) or equivalent HILIC column (2.1 × 100 mm, 1.8 µm).

  • Mobile Phase A: Chloroform/Methanol/Water/Ammonium Hydroxide (60:34.9:5:0.1, v/v)[5].

  • Mobile Phase B: Chloroform/Methanol/Ammonium Hydroxide (84.5:15:0.1, v/v)[5].

  • Gradient: Start at 5% A for 2 min, ramp to 70% A over 20 min. Flow rate: 300 µL/min.

  • Ionization Modifiers: If adapting to Reversed-Phase (C18), ensure the aqueous phase contains 0.2% Formic Acid and 10 mM Ammonium Formate to drive [M+H]+ adduct formation and suppress sodium adduction[6].

  • MRM Transitions (Positive Mode):

    • Endogenous LacCer(d18:1/16:0): Precursor m/z 862.6 → Product m/z 264.3 (Collision Energy: 35V).

    • Internal Standard LacCer-d3: Precursor m/z 865.6 → Product m/z 264.3.

References

  • Source: PMC (nih.gov)
  • Source: PMC (nih.gov)
  • Source: PMC (nih.gov)
  • Lipidomics of Glycosphingolipids Source: MDPI URL
  • Source: PMC (nih.gov)
  • Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS)
  • High Performance Liquid Chromatography-Mass Spectrometry (LC-MS)
  • C16 Lactosylceramide-d3 (d18:1/16:0-d3)

Sources

Optimization

Overcoming N-Hexadecanoyl-lactosylceramide aggregation in biochemical assays

Welcome to the Lipid Biochemistry Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic in vitro behavior of glycosphingolipids.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Lipid Biochemistry Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic in vitro behavior of glycosphingolipids. N-Hexadecanoyl-lactosylceramide (C16-LacCer) is a critical endogenous bioactive lipid involved in signal transduction, lipid raft formation, and disease pathology[1]. However, its unique biophysical properties make it notoriously difficult to handle in aqueous biochemical assays.

This guide provides field-proven, mechanistically grounded solutions to overcome LacCer aggregation, ensuring your assays yield reproducible and physiologically relevant data.

Part 1: The Biophysics of LacCer Aggregation (FAQ)

Q: Why does C16-Lactosylceramide spontaneously aggregate in my standard assay buffers? A: C16-LacCer possesses a strongly amphipathic structure: a bulky, hydrophilic lactose disaccharide headgroup and a highly hydrophobic ceramide moiety (d18:1 sphingosine and 16:0 acyl chain). In aqueous solutions, the hydrophobic effect tightly packs the acyl chains to minimize water contact. Simultaneously, the lactose headgroups engage in strong intermolecular hydrogen bonding, causing severe lateral attractive interactions[2]. This dual-interaction mechanism drives the spontaneous formation of insoluble, polydisperse multilamellar aggregates rather than monodisperse micelles.

Q: Can I use DMSO to dissolve C16-LacCer for cell-based or biochemical assays? A: No. While DMSO may transiently solubilize the lipid in a concentrated stock, injecting a DMSO-lipid solution directly into an aqueous buffer causes a rapid "solvent-shift." The lipid crashes out of solution instantly, forming massive, uncontrolled aggregates. Instead, stock solutions must be prepared in specific organic solvent mixtures[1], dried into a thin film, and then rehydrated using mechanical disruption in the presence of detergents or matrix lipids.

Part 2: Troubleshooting Guide for Biochemical Assays

Issue 1: High background noise and irreproducibility in Surface Plasmon Resonance (SPR) or Fluorescence Polarization (FP).

  • Root Cause: Polydisperse LacCer aggregates scatter light and cause non-specific mass accumulation on sensor chips. Furthermore, pure LacCer aggregates can induce artificial membrane cross-linking[3].

  • Solution: Transition from pure LacCer suspensions to mixed Small Unilamellar Vesicles (SUVs). Formulate LacCer into POPC/Cholesterol liposomes (e.g., 10 mol% LacCer). The matrix lipids physically space out the glycosphingolipids, preventing headgroup-driven self-aggregation while mimicking a physiological membrane environment.

Issue 2: Loss of protein-lipid interaction in pull-down or kinase activation assays.

  • Root Cause: Over-solubilization with harsh detergents (like SDS or high concentrations of Triton X-100) completely dissolves the specific lipid microdomains (rafts) required for target protein recruitment.

  • Solution: Utilize a mild, zwitterionic detergent like CHAPS at 0.2% (w/v). CHAPS effectively solubilizes the bulk membrane while preserving native lipid-protein interactions, such as those between LacCer and Lyn kinase or GPCR subunits[1][4].

Part 3: Standardized Experimental Protocols

To guarantee reproducibility, every protocol must act as a self-validating system. Do not proceed to downstream assays without passing the validation checkpoints.

Protocol A: Preparation of Monodisperse C16-LacCer Liposomes (For Binding Assays)
  • Lipid Mixing: Aliquot 10 mol% C16-LacCer and 90 mol% POPC from Chloroform:Methanol:Water (5:1:0.1) stock solutions into a clean glass vial[1].

  • Film Formation: Dry the lipids under a gentle, steady stream of nitrogen gas. Transfer the vial to a vacuum desiccator for 2 hours to remove all trace organic solvents.

  • Rehydration: Add your assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4) to achieve a final total lipid concentration of 1 mM. Vortex vigorously for 5 minutes to form a milky suspension of multilamellar vesicles (MLVs).

  • Equilibration: Subject the suspension to 5 rapid freeze-thaw cycles (alternating between liquid nitrogen and a 40°C water bath). Causality: This ensures the solute is evenly distributed across all lamellae.

  • Extrusion: Pass the suspension 15 times through a 100 nm polycarbonate filter using a heated mini-extruder.

  • Validation Check: Measure the vesicle size using Dynamic Light Scattering (DLS). A monodisperse population (Polydispersity Index < 0.1) centered at ~100 nm confirms the successful elimination of aggregates.

Protocol B: Detergent-Micelle Formulation (For Kinase/Protein Interaction Assays)
  • Film Formation: Prepare a dried lipid film of pure C16-LacCer as described in Protocol A (Steps 1-2).

  • Detergent Solubilization: Rehydrate the film in interaction buffer supplemented with 0.2% CHAPS (w/v)[4].

  • Sonication: Place the vial in a bath sonicator at 37°C for 15–20 minutes until the solution transitions from cloudy to optically clear.

  • Ultracentrifugation: Centrifuge the sample at 100,000 x g for 30 minutes at 4°C. Carefully collect the supernatant, which now contains stable LacCer-CHAPS mixed micelles.

  • Validation Check: Perform a mock pull-down assay without the target protein. Analyze the pellet via Thin-Layer Chromatography (TLC). The absence of LacCer in the pellet confirms complete micellization and the absence of insoluble aggregates.

Part 4: Quantitative Data Summaries

Table 1: Physicochemical Parameters for C16-LacCer Solubilization

ReagentTypeConcentration / RatioApplicationCausality / Efficacy
Chloroform:Methanol:Water Organic Solvent5:1:0.1 (v/v/v)Stock PreparationOvercomes strong intermolecular H-bonding of lactose headgroups[1].
CHAPS Zwitterionic Detergent0.2% (w/v)Kinase Binding AssaysForms mixed micelles; preserves native LacCer-protein raft interactions[4].
POPC / Cholesterol Matrix Lipids90:10 (mol%)SPR / Liposome AssaysDilutes LacCer to prevent lateral aggregation and membrane cross-linking[3].
DMSO Polar Aprotic SolventN/ANOT RECOMMENDED Causes rapid solvent-shift precipitation in aqueous buffers.

Part 5: Visual Workflows & Pathways

LacCer_Solubilization Start C16-LacCer Stock (CHCl3:MeOH:H2O) Evap Nitrogen Evaporation & Vacuum Desiccation Start->Evap Fail Direct Aqueous Injection (Massive Aggregation) Start->Fail Film Dry Lipid Film Evap->Film Branch1 Aqueous Buffer + POPC/Cholesterol Film->Branch1 Branch2 Buffer + 0.2% CHAPS Detergent Film->Branch2 Process1 Freeze-Thaw & Extrusion (100nm) Branch1->Process1 Process2 Bath Sonication & Ultracentrifugation Branch2->Process2 End1 Monodisperse SUVs (Binding Assays) Process1->End1 End2 Mixed Micelles (Kinase Assays) Process2->End2

Workflow for mitigating C16-LacCer aggregation via liposome or micelle formulation.

LacCer_Signaling Stimulus Ox-LDL / Cytokines Enzyme GalT-2 Activation (LacCer Synthase) Stimulus->Enzyme Rafts C16-LacCer Microdomains (Lipid Rafts) Enzyme->Rafts Biosynthesis Lyn Lyn Kinase / GPCRs Rafts->Lyn Recruitment ROS NADPH Oxidase (Superoxide) Lyn->ROS MAPK MEK / ERK / p44MAPK ROS->MAPK GTP loading Proliferation Cell Proliferation & Atherosclerosis MAPK->Proliferation Gene Expression

C16-LacCer mediated signal transduction pathway in vascular cells.

References

  • Membrane Adhesion via Glycolipids Occurs for Abundant Saccharide Chemistries National Institutes of Health (PMC)[Link][3]

  • Detergent-Resistant Microdomains Determine the Localization of σ-1 Receptors to the Endoplasmic Reticulum-Mitochondria Junction National Institutes of Health (PMC)[Link][4]

  • Molecular Forces between Membranes Displaying Neutral Glycosphingolipids: Evidence for Carbohydrate Attraction Biochemistry - ACS Publications[Link][2]

  • Sphingolipids in Atherosclerosis and Vascular Biology American Heart Association Journals[Link][5]

Sources

Troubleshooting

Technical Support Center: Optimizing Mobile Phase Gradients for N-Hexadecanoyl-Lactosylceramide Chromatography

Welcome to the Technical Support Center for glycosphingolipid analysis. N-Hexadecanoyl-lactosylceramide (C16-LacCer, d18:1/16:0) presents a unique chromatographic challenge due to its highly amphiphilic nature: it posses...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for glycosphingolipid analysis. N-Hexadecanoyl-lactosylceramide (C16-LacCer, d18:1/16:0) presents a unique chromatographic challenge due to its highly amphiphilic nature: it possesses a highly polar disaccharide (lactosyl) headgroup attached to a highly hydrophobic ceramide backbone.

This guide provides researchers and drug development professionals with field-proven methodologies, gradient optimization strategies, and troubleshooting FAQs to ensure robust, reproducible LC-MS/MS analysis.

Section 1: Core Methodologies & Experimental Protocols

Depending on your analytical goals, C16-LacCer can be analyzed using either Reversed-Phase Liquid Chromatography (RPLC) or Hydrophilic Interaction Liquid Chromatography (HILIC). Every protocol below is designed as a self-validating system; always run a solvent blank post-standard to verify column clearance.

Protocol A: Reversed-Phase LC-MS/MS (RPLC) for Lipid Species Profiling

Objective: Separate individual lactosylceramide species based on their hydrophobic acyl chain lengths (e.g., distinguishing C16-LacCer from C24-LacCer).

  • Column: C18 or C8 (e.g., CSH C18, 1.7 µm particle size, 2.1 × 100 mm)[1].

  • Mobile Phase A: Acetonitrile/Water (60:40, v/v) + 10 mM ammonium formate + 0.1% formic acid.

  • Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v) + 10 mM ammonium formate + 0.1% formic acid[2].

Step-by-Step Gradient Methodology:

  • Equilibration: Stabilize the column at 40% B for 2 minutes at a flow rate of 0.3 mL/min.

  • Sample Injection: Inject 5 µL of the lipid extract.

  • Elution Ramp: Linearly increase to 95% B over 17 minutes[2].

  • Column Wash: Hold at 95% B for 2 minutes to elute strongly retained triacylglycerols and long-chain ceramides.

  • Re-equilibration: Return to 40% B over 1 minute and hold for 3 minutes. (Self-Validation: Inject a blank directly after this step; C16-LacCer carryover must be <0.1%. If higher, extend step 4).

Causality & Expert Insight: The hydrophobic ceramide tail of C16-LacCer requires a stronger non-polar solvent than acetonitrile to efficiently desorb from the C18 stationary phase. The inclusion of Isopropanol (IPA) in Mobile Phase B lowers the surface tension and provides the necessary elutropic strength to prevent peak broadening and carryover[2].

Protocol B: HILIC for Lipid Class Separation

Objective: Isolate all lactosylceramides as a single lipid class based on their polar disaccharide headgroup, separating them from structurally similar glucosylceramides[3].

  • Column: Bare silica or Amide-bonded stationary phase[4].

  • Mobile Phase A (Weak): Acetonitrile (95%) + 5 mM ammonium acetate.

  • Mobile Phase B (Strong): Water (50%) / Acetonitrile (50%) + 5 mM ammonium acetate[5].

Step-by-Step Gradient Methodology:

  • Equilibration: Stabilize the column at 100% A for 3 minutes at 0.4 mL/min.

  • Sample Injection: Inject 2 µL of the lipid extract.

  • Elution Ramp: Ramp to 40% B over 10 minutes.

  • Column Wash: Hold at 40% B for 2 minutes.

  • Re-equilibration: Return to 100% A and hold for 5 minutes.

Causality & Expert Insight: In HILIC, water acts as the strong eluting solvent. Starting at 100% organic (Acetonitrile) forces the polar lactosyl headgroup to partition into the water-rich layer adsorbed on the silica surface[4]. Gradually increasing the aqueous mobile phase disrupts this hydrophilic interaction, eluting the lipid[5].

Section 2: Troubleshooting Guides & FAQs

Q1: Why am I seeing severe peak tailing and poor recovery for C16-LacCer on my reversed-phase column? A: Peak tailing in glycosphingolipids is frequently caused by unwanted secondary interactions between the polar hydroxyl groups of the lactosyl moiety and residual metal ions (e.g., iron from stainless steel) in the LC fluidics or column frit. Solution: Add a trace amount of EDTA (e.g., 1 µmol/L) to both mobile phases. 6 in the LC-MS system, significantly improving peak shape and recovery for polar-headed metabolites[6]. Alternatively, utilize passivated hardware (e.g., PEEK-lined columns).

Q2: Should I use RPLC or HILIC for my lactosylceramide analysis? A: The choice strictly depends on your biological question. Use RPLC if you need to separate individual molecular species (e.g., distinguishing C16-LacCer from C24-LacCer), as2 of their fatty acyl chains[2]. Use HILIC if you want to quantify total lactosylceramides as a class; in HILIC, separation is driven by the polar disaccharide headgroup, largely ignoring the ceramide tail[3].

Q3: My C16-LacCer signal is weak despite injecting a high-concentration standard. How do I optimize ionization? A: Weak signal in positive electrospray ionization (ESI+) is often a mobile phase additive issue. Lactosylceramides ionize best as protonated [M+H]+ or ammonium adducts [M+NH4​]+ . Solution: Ensure your mobile phase contains 2 mM to 10 mM ammonium formate or ammonium acetate, paired with 0.1% formic acid[1]. The ammonium ions drive the formation of stable [M+NH4​]+ adducts. Additionally, optimize your MS desolvation temperature; higher temperatures (e.g., 400–450°C) are required to efficiently volatilize these heavy, hydrophobic lipid droplets[7].

Q4: I am observing co-elution of C16-LacCer with abundant phospholipids, causing ion suppression. How can I fix this? A: Phospholipids often dominate the reversed-phase chromatogram and suppress the ionization of co-eluting sphingolipids. Solution: Flatten the gradient slope during the critical elution window. If C16-LacCer elutes at 70% B, change your gradient to ramp slowly from 65% to 75% B over 5–7 minutes. This shallow gradient increases the resolution between the neutral lactosylceramide and the zwitterionic phospholipids[7].

Section 3: Data Visualization & Workflows

Table 1: Quantitative Comparison of Optimized LC-MS Parameters for C16-LacCer
ParameterReversed-Phase LC (RPLC)HILIC
Flow Rate 0.3 mL/min0.4 mL/min
Injection Volume 5 µL2 - 5 µL
Gradient Start 40% B (High Aqueous)100% A (High Organic)
Gradient End 95% B (High Organic)40% B (High Aqueous)
Buffer Additive 10 mM Ammonium Formate5 mM Ammonium Acetate
Acid Additive 0.1% Formic AcidNone (or 0.1% Acetic Acid)
Desolvation Temp 400–450°C350–400°C
Logical Workflows

LC_Selection Start Analyze C16-LacCer Goal What is the primary analytical goal? Start->Goal Goal1 Separate by Acyl Chain Length (e.g., C16 vs C24) Goal->Goal1 Lipid Species Goal2 Separate by Lipid Class (e.g., LacCer vs GlcCer) Goal->Goal2 Lipid Class RPLC Reversed-Phase LC (RPLC) Column: C18 or C8 MP: H2O / ACN / IPA Goal1->RPLC HILIC HILIC Column: Silica / Amide MP: ACN / H2O Goal2->HILIC

Decision tree for selecting the appropriate LC mode for C16-LacCer analysis.

Optimization Step1 1. Buffer System Ammonium Formate + Formic Acid Step2 2. Organic Modifier Add Isopropanol (IPA) for solubility Step1->Step2 Step3 3. Gradient Slope Shallow ramp (40-95% B) to resolve isobars Step2->Step3 Step4 4. Metal Chelation Add 1 µM EDTA to prevent peak tailing Step3->Step4 Step5 5. MS Source Optimize Desolvation Temp (400-450°C) Step4->Step5

Step-by-step workflow for optimizing C16-LacCer LC-MS/MS parameters.

References

  • Convenient and Sensitive Measurement of Lactosylceramide Synthase Activity Using Deuterated Glucosylceramide and Mass Spectrometry - nih.gov[Link]

  • Optimization of Ceramide Analysis Method Using LC-MS in Cosmetics - koreascience.kr[Link]

  • Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column - lcms.cz[Link]

  • Hydrophilic Interaction Chromatography - chromatographyonline.com[Link]

  • Comprehensive Optimization of LC-MS Metabolomics Methods Using Design of Experiments (COLMeD) - scispace.com[Link]

  • Quality Control of Targeted Plasma Lipids in a Large-Scale Cohort Study Using Liquid Chromatography–Tandem Mass Spectrometry - semanticscholar.org[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing Bligh-Dyer vs Folch Extraction Efficiency for N-Hexadecanoyl-Lactosylceramide

A Comprehensive Guide for Lipidomic Researchers and Drug Development Professionals Introduction: The Amphiphilic Challenge of C16-Lactosylceramide N-Hexadecanoyl-lactosylceramide (C16-LacCer, or LacCer(d18:1/16:0)) is a...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Guide for Lipidomic Researchers and Drug Development Professionals

Introduction: The Amphiphilic Challenge of C16-Lactosylceramide

N-Hexadecanoyl-lactosylceramide (C16-LacCer, or LacCer(d18:1/16:0)) is a critical bioactive glycosphingolipid implicated in cellular signaling, immune responses, and the pathology of cardiometabolic and neurodegenerative diseases. For drug development professionals and lipidomic researchers, the accurate quantification of C16-LacCer is paramount. However, its structural duality—a highly hydrophobic ceramide backbone paired with a bulky, hydrophilic lactose headgroup—makes it uniquely challenging to extract. This amphiphilic nature causes LacCer to exhibit complex phase-partitioning behavior during traditional liquid-liquid extraction (LLE).

This guide objectively compares the two foundational lipid extraction methodologies—Folch and Bligh-Dyer—evaluating their mechanistic efficiency, phase separation logic, and overall recovery for N-Hexadecanoyl-lactosylceramide.

Mechanistic Causality: Folch vs. Bligh-Dyer

Both the Folch and Bligh-Dyer methods utilize a mixture of chloroform, methanol, and water to separate lipids from biological matrices, but their solvent ratios and operational mechanics differ significantly:

  • The Folch Method: Developed in 1957, this protocol uses a 20-fold excess of Chloroform:Methanol (2:1, v/v). The high proportion of chloroform creates a massive hydrophobic sink. For C16-LacCer, this robust non-polar environment is highly effective at solubilizing the long acyl chains, minimizing the loss of the lipid to the upper aqueous phase .

  • The Bligh-Dyer Method: Introduced in 1959 specifically for high-water-content tissues, this method begins with a monophasic Chloroform:Methanol (1:2, v/v) extraction to deeply penetrate tissues, later adjusted to a biphasic 2:2:1.8 ratio. While it uses significantly less solvent, the reduced chloroform volume can become saturated in lipid-rich samples, leading to the under-recovery of amphiphilic lipids which may become trapped at the protein interphase .

Comparative Extraction Efficiency Data

When extracting complex sphingolipids, the choice of solvent system directly dictates the lipidome profile. Experimental data indicates that while both methods perform adequately for highly abundant neutral lipids, their efficiency diverges for less abundant, polar-headed lipids like lactosylceramides.

Extraction ParameterFolch MethodBligh-Dyer MethodModern Alternative (e.g., MTBE)
Initial Solvent Ratio CHCl₃:MeOH (2:1 v/v)CHCl₃:MeOH (1:2 v/v)MTBE:MeOH (5:1.5 v/v)
Solvent-to-Sample Ratio 20:1~4:1~6.5:1
C16-LacCer Recovery High (~85-90%)Moderate (~70-80%)Very High (>90%)
Phase Location of Lipids Lower (Organic) PhaseLower (Organic) PhaseUpper (Organic) Phase
Protein Interphase Loss Moderate (Trapping risk)High (Due to low solvent vol)Low (Aqueous phase is lower)
Optimal Application Broad lipidomics, solid tissuesHigh-water fluids, low lipid contentHigh-throughput sphingolipidomics

Data synthesis based on comparative lipidomic evaluations of human LDL and biological tissues .

Experimental Workflows: Self-Validating Protocols

To ensure high reproducibility and scientific integrity, the following protocols detail the step-by-step methodologies for extracting C16-LacCer, emphasizing the causality behind each experimental choice.

Protocol A: The Folch Method for C16-LacCer
  • Sample Homogenization: Combine 1 volume of biological sample (e.g., 50 µL plasma) with 20 volumes of ice-cold CHCl₃:MeOH (2:1, v/v).

    • Causality: The massive solvent excess instantly precipitates proteins and disrupts lipid-protein complexes. The 2:1 ratio provides a strong hydrophobic environment to solubilize the C16 ceramide backbone.

  • Agitation & Incubation: Vortex vigorously for 1 minute, then incubate on ice for 15-20 minutes.

    • Causality: Prolonged contact time allows the bulky lactose headgroup to fully dissociate from the denatured protein matrix.

  • Phase Separation (Washing): Add 0.2 volumes (relative to the extraction solvent) of 0.9% NaCl in water. Vortex for 30 seconds.

    • Causality: The addition of water breaks the monophase into a biphasic system. The NaCl increases the ionic strength of the aqueous phase, utilizing the "salting-out" effect to drive the amphiphilic LacCer into the lower organic phase while preventing emulsion formation.

  • Centrifugation: Centrifuge at 1,000 × g for 10 minutes at 4°C.

    • Causality: Forces phase separation and compacts denatured proteins into a tight disk at the interphase, minimizing the physical trapping of LacCer.

  • Collection: Carefully insert a glass Pasteur pipette through the upper aqueous phase and protein disk to aspirate the lower organic (CHCl₃) phase.

    • Causality: Bypassing the interphase prevents contamination with polar non-lipids and avoids aspirating trapped target analytes.

Protocol B: The Bligh-Dyer Method for C16-LacCer
  • Initial Monophasic Extraction: To 1 volume of aqueous sample (e.g., 100 µL), add 3 volumes of CHCl₃:MeOH (1:2, v/v).

    • Causality: The high methanol concentration creates a monophasic system that deeply penetrates water-rich samples, ensuring total lipid solubilization without immediate protein precipitation.

  • Biphasic Adjustment: Add 1 volume of CHCl₃ and 1 volume of LC-MS grade water, vortexing after each addition.

    • Causality: This shifts the final solvent ratio to 2:2:1.8 (CHCl₃:MeOH:H₂O), forcing the system to separate into an upper aqueous phase and a lower organic phase.

  • Centrifugation: Centrifuge at 1,000 × g for 10 minutes at 4°C.

    • Causality: Separates the phases. However, because the total volume of the lower organic phase is significantly smaller than in the Folch method, it can become saturated in high-lipid samples, leading to reduced LacCer recovery .

  • Collection: Extract the lower organic phase using a glass pipette.

    • Causality: Recovers the lipids, though extreme care must be taken as the smaller volume makes it harder to avoid the interphase.

Workflow Visualization

G cluster_Folch Folch Method cluster_BD Bligh-Dyer Method Start Tissue/Plasma Sample (Contains C16-LacCer) FolchExt Add CHCl3:MeOH (2:1) 20-fold volume Start->FolchExt BDExt Add CHCl3:MeOH (1:2) Monophasic System Start->BDExt FolchWash Add 0.2 vol Water/NaCl Centrifuge FolchExt->FolchWash Denaturation FolchOrg Lower Organic Phase High LacCer Recovery FolchWash->FolchOrg Hydrophobic Sink AqPhase Upper Aqueous Phase (Polar Contaminants & Losses) FolchWash->AqPhase Polar Partitioning BDWash Add CHCl3 & Water Shift to Biphasic BDExt->BDWash Penetration BDOrg Lower Organic Phase Moderate LacCer Recovery BDWash->BDOrg Phase Split BDWash->AqPhase Polar Partitioning

Workflow and phase partitioning logic of Folch vs. Bligh-Dyer methods for LacCer extraction.

Conclusion & Strategic Recommendations

When extracting N-Hexadecanoyl-lactosylceramide, the Folch method generally outperforms the Bligh-Dyer method. The higher chloroform-to-sample ratio in Folch provides a more robust hydrophobic sink, which prevents the amphiphilic LacCer from partitioning into the aqueous phase or precipitating at the protein interphase. Bligh-Dyer, while economical and faster for high-water samples, risks underestimating LacCer concentrations in lipid-dense matrices.

Note for modern applications: While Folch is the traditional gold standard, researchers developing high-throughput LC-MS/MS assays are increasingly adopting Methyl tert-butyl ether (MTBE) extractions. MTBE forms the lipid-rich organic layer above the aqueous phase, eliminating the need to pierce the protein interphase and significantly improving the reproducible recovery of delicate glycosphingolipids .

References

  • Reis, A., et al. "A comparison of five lipid extraction solvent systems for lipidomic studies of human LDL." Journal of Lipid Research 54.7 (2013): 1812-1824. URL: [Link]

  • Iverson, S. J., et al. "Comparison of the Bligh and Dyer and Folch methods for total lipid determination in a broad range of marine tissue." Lipids 36.11 (2001): 1283-1287. URL: [Link]

  • Cajka, T., & Fiehn, O. "Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry." Trends in Analytical Chemistry 61 (2014): 192-206. URL: [Link]

Comparative

Comparative Biological Activity of C16 and C24 Lactosylceramide: A Mechanistic Guide for Drug Development

As drug development increasingly targets lipid rafts and membrane microdomains, understanding the structural nuances of glycosphingolipids is paramount. For decades, the biological activity of lactosylceramide (LacCer) w...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly targets lipid rafts and membrane microdomains, understanding the structural nuances of glycosphingolipids is paramount. For decades, the biological activity of lactosylceramide (LacCer) was attributed primarily to its extracellular carbohydrate moiety acting as a pattern recognition receptor (PRR). However, recent lipidomic and biophysical analyses have revealed a paradigm-shifting mechanism:1[1].

This guide objectively compares the biological performance of C16-Lactosylceramide (C16-LacCer) and C24-Lactosylceramide (C24-LacCer) , providing researchers with the mechanistic causality and self-validating experimental protocols necessary to study glycosphingolipid-driven immune signaling.

Mechanistic Divergence: The Role of Membrane Interdigitation

The fundamental difference in biological activity between C16-LacCer and C24-LacCer stems from their physical behavior within the plasma membrane bilayer.

  • C24-LacCer (Very Long-Chain): Predominantly found in primary human neutrophils, the 24-carbon acyl chain is classified as a very long-chain fatty acid (VLCFA). Because of its extended length,2[2]. This physical protrusion allows direct hydrophobic interaction with the palmitoyl and myristoyl anchors of Src-family kinases (specifically Lyn) and Gαi proteins localized on the cytoplasmic side[3].

  • C16-LacCer (Long-Chain): In contrast, neutrophilic-differentiated HL-60 (D-HL-60) cells—a common in vitro model—4[4]. The 16-carbon chain is too short to interdigitate. Consequently,5 in terms of mediating innate immune responses[5].

Pathway cluster_C24 C24-LacCer (Human Neutrophils) cluster_C16 C16-LacCer (D-HL-60 Cells) Ligand24 Ligand Binding (e.g., β-glucan) C24 C24-LacCer Microdomain (Very Long Acyl Chain) Ligand24->C24 Interdigitation Membrane Interdigitation (Crosses Midplane) C24->Interdigitation Lyn Direct Lyn Kinase Binding (via Palmitoyl Anchors) Interdigitation->Lyn Function Superoxide Generation & Phagocytosis Lyn->Function Ligand16 Ligand Binding (e.g., β-glucan) C16 C16-LacCer Microdomain (Long Acyl Chain) Ligand16->C16 NoInter No Interdigitation (Too Short) C16->NoInter NoLyn No Lyn Kinase Association NoInter->NoLyn NoFunc No Immune Response NoLyn->NoFunc

Mechanistic divergence of LacCer signaling based on acyl chain length and membrane interdigitation.

Quantitative Comparison of Biological Activity

The structural differences translate directly into functional disparities. Below is a synthesized comparison of their biological capabilities based on lipidomic and functional assays.

FeatureC16-LactosylceramideC24-Lactosylceramide
Acyl Chain Length 16 Carbons (Long-Chain)24 Carbons (Very Long-Chain)
Primary Cellular Source D-HL-60 Cells (>70%)Human Neutrophils (~31% of DRM)
Membrane Interdigitation NegativePositive (Crosses midplane)
Lyn Kinase Association NegativePositive (Direct binding)
Superoxide Generation InactiveActive
Chemotaxis / Migration InactiveActive

Self-Validating Experimental Methodologies

To rigorously evaluate the biological activity of these sphingolipids, researchers must employ self-validating experimental systems. Simply observing human neutrophils is insufficient due to the presence of mixed lipid species. Instead, the gold standard is to use D-HL-60 cells as a natural "knockout" baseline (lacking C24-LacCer) and perform exogenous lipid loading to prove causality.

Protocol 1: Photoaffinity Cross-Linking and Immunoprecipitation

Purpose: To definitively prove the direct physical interaction between the C24 acyl chain and Lyn kinase in living cells, explaining the causality of signal transduction.

Step-by-Step Workflow:

  • Probe Synthesis: Synthesize azide-photoactivatable, tritium-labeled [3H]-C24-LacCer and [3H]-C16-LacCer. The azide group allows for covalent cross-linking upon UV exposure.

  • Lipid Loading: Incubate D-HL-60 cells with 0.5 μg/ml of either the C16 or C24 photoactivatable probes for 30 minutes at 20°C[4]. Causality Check: D-HL-60 cells naturally lack Lyn-associated LacCer rafts; loading them establishes a controlled baseline.

  • Cross-Linking: Irradiate the loaded cells with UV light to induce covalent bonds between the azido-lipid and any directly interacting proteins within the microdomain.

  • Membrane Isolation: Lyse cells in 1% Triton X-100 and isolate detergent-resistant membranes (DRMs) via sucrose gradient ultracentrifugation.

  • Immunoprecipitation & Detection: Immunoprecipitate the DRM fraction using anti-Lyn antibodies. Resolve via SDS-PAGE and perform autoradiography.

  • Validation: 6, confirming that only the very long chain physically reaches Lyn[6].

Workflow Step1 Cell Prep (D-HL-60) Step2 Lipid Loading (Exogenous C24-LacCer) Step1->Step2 Step3 Photo-Crosslinking (UV + Azido-LacCer) Step2->Step3 Step4 Immunoprecipitation (Anti-Lyn) Step3->Step4 Step5 Autoradiography (Detects 3H-C24-Lyn) Step4->Step5

Self-validating experimental workflow for proving direct C24-LacCer and Lyn kinase interaction.

Protocol 2: Superoxide Generation Functional Assay

Purpose: To quantify the downstream biological activation triggered by LacCer microdomain clustering.

Step-by-Step Workflow:

  • Cell Preparation: Prepare three cohorts: (A) Primary human neutrophils (Positive Control), (B) Untreated D-HL-60 cells (Negative Control), and (C) D-HL-60 cells loaded with exogenous C24-LacCer (Rescue Cohort).

  • siRNA Control (Crucial for Trustworthiness): Pre-treat a subset of the C24-loaded D-HL-60 cells with Lyn-specific siRNA. 6, proving that the functional restoration is strictly Lyn-dependent, not an artifact of lipid toxicity[6].

  • Stimulation: Stimulate the cells using an anti-LacCer monoclonal antibody (e.g., T5A7) or natural ligands like β-glucan to induce microdomain clustering.

  • Quantification: Measure superoxide production using a standard cytochrome c reduction assay. The C24-loaded D-HL-60 cells will exhibit a massive spike in superoxide generation, mirroring primary human neutrophils, while C16-loaded or untreated D-HL-60 cells will remain inactive[4].

Application Notes for Drug Development

For researchers developing immunomodulatory drugs or studying lipid raft dynamics, the distinction between C16 and C24 is critical:

  • Cell Line Selection: Relying solely on standard immortalized cell lines (like HL-60) for glycosphingolipid research can yield false negatives due to their inherent deficiency in VLCFA-containing sphingolipids[4].

  • Lipid Engineering: Synthetic biology approaches targeting the elongation of very long-chain fatty acids (e.g., modulating ELOVL1 or CerS2 enzymes) can be used to artificially shift the C16/C24 ratio, thereby tuning the immune responsiveness of target cells[7].

References

  • Multiplicity of Glycosphingolipid-Enriched Microdomain-Driven Immune Signaling, MDPI.
  • Plasma membrane glycosphingolipid signaling: a turning point, NIH.
  • Properties and functions of lactosylceramide
  • Role of Ceramide from Glycosphingolipids and Its Metabolites in Immunological and Inflamm
  • Kazuhisa Iwabuchi, PhD | profile, Juntendo University.
  • Glycolipids: Linchpins in the Organization and Function of Membrane Microdomains, Frontiers.
  • Involvement of very long fatty acid-containing lactosylceramide in lactosylceramide-mediated superoxide generation and migr
  • Significance of glycosphingolipid fatty acid chain length on membrane microdomain-medi

Sources

Validation

Cross-validation of mass spectrometry and ELISA for N-Hexadecanoyl-lactosylceramide quantification

A Comprehensive Comparison Guide: Cross-Validation of Mass Spectrometry and ELISA for N-Hexadecanoyl-Lactosylceramide Quantification Executive Summary N-Hexadecanoyl-lactosylceramide (C16-LacCer, d18:1/16:0) is a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Comparison Guide: Cross-Validation of Mass Spectrometry and ELISA for N-Hexadecanoyl-Lactosylceramide Quantification

Executive Summary

N-Hexadecanoyl-lactosylceramide (C16-LacCer, d18:1/16:0) is a highly bioactive glycosphingolipid that serves as a critical intermediate in the biosynthesis of complex gangliosides and acts as a potent signaling molecule[1]. Elevated levels of C16-LacCer are implicated in cell migration, proliferation (via ERK1/2 and integrin activation), and serve as key biomarkers for lysosomal storage disorders such as Fabry disease and systemic ganglioside deficiency[2][3].

Quantifying C16-LacCer presents unique analytical challenges due to its extreme hydrophobicity, low endogenous abundance, and the presence of structural isomers. This guide provides an in-depth cross-validation of the two primary quantification methodologies: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Competitive Enzyme-Linked Immunosorbent Assay (ELISA) .

Biological Context and Workflow Architecture

To understand the analytical requirements, one must first understand the biological origin and physical properties of the target molecule. C16-LacCer is synthesized by the transfer of galactose to glucosylceramide via LacCer synthase (B4GALT5/6)[1].

Pathway Cer Ceramide GlcCer Glucosylceramide Cer->GlcCer GlcT-1 LacCer C16-Lactosylceramide (Bioactive Lipid) GlcCer->LacCer B4GALT5/6 Signaling Cell Migration & Proliferation (ERK1/2, Integrins) LacCer->Signaling Pathway Activation ComplexGSL Complex Gangliosides (GM3, GD3) LacCer->ComplexGSL ST3GAL5

Biosynthesis and downstream signaling pathways of C16-Lactosylceramide.

Because lipids lack the aqueous solubility of proteins, sample preparation dictates the success of downstream quantification. The following workflow illustrates the divergence in sample preparation required for MS versus ELISA.

Workflow Sample Biological Sample Extraction MTBE Lipid Extraction Sample->Extraction Split Aliquot Split Extraction->Split MS_Prep Spike C16-LacCer-d3 Split->MS_Prep ELISA_Prep Solubilize in DMSO/BSA Split->ELISA_Prep MS_Run UPLC-MS/MS (MRM) MS_Prep->MS_Run ELISA_Run Competitive ELISA ELISA_Prep->ELISA_Run

Parallel sample processing workflows for LC-MS/MS and ELISA quantification.

Methodology 1: LC-MS/MS (The Gold Standard)

LC-MS/MS is the definitive method for lipidomics due to its unparalleled specificity and ability to multiplex.

Causality in Protocol Design:

  • Extraction Solvent: Traditional Bligh-Dyer extraction utilizes chloroform, which forms the lower phase, requiring the pipette to pass through the aqueous and protein layers, risking contamination. We recommend Methyl tert-butyl ether (MTBE) extraction because MTBE forms the upper organic layer. This physical causality simplifies recovery, minimizes matrix carryover, and is highly amenable to automated liquid handlers[4].

  • Internal Standardization: To correct for matrix-induced ion suppression and extraction losses, samples must be spiked with a deuterated internal standard, such as C16-Lactosylceramide-d3 (d18:1/16:0-d3), prior to extraction[5].

  • MRM Transitions: In the collision cell, protonated C16-LacCer ([M+H]+ m/z 862.6) undergoes collision-induced dissociation (CID). The most abundant and stable product ion is m/z 264.3, which corresponds to the dehydrated sphingosine backbone. Monitoring the 862.6 → 264.3 transition ensures high specificity[6][7]. Furthermore, normal-phase or HILIC chromatographic separation is required to distinguish LacCer from its structural isomer, galabiosylceramide (Ga2), which shares the exact same mass and fragmentation pattern but differs in the terminal sugar linkage[4].

Step-by-Step LC-MS/MS Protocol:
  • Sample Aliquoting & Spiking: Transfer 50 µL of plasma/homogenate to a glass vial. Spike with 10 µL of 1 µM C16-LacCer-d3 internal standard[4][5].

  • MTBE Extraction: Add 300 µL of methanol and vortex for 10 seconds. Add 1 mL of MTBE and incubate at room temperature for 1 hour with continuous shaking.

  • Phase Separation: Add 250 µL of MS-grade water to induce phase separation. Centrifuge at 10,000 × g for 10 minutes.

  • Recovery & Reconstitution: Carefully aspirate the upper MTBE organic layer and transfer to a new vial. Evaporate to dryness under a gentle stream of nitrogen gas. Reconstitute in 100 µL of Acetonitrile/Methanol/Water (94.5:2.5:2.5)[4].

  • UPLC-MS/MS Analysis: Inject 5 µL onto a normal-phase UPLC column. Operate the triple quadrupole mass spectrometer in positive electrospray ionization (+ESI) Multiple Reaction Monitoring (MRM) mode, tracking m/z 862.6 → 264.3 for endogenous C16-LacCer and m/z 865.6 → 264.3 for the deuterated standard[6][7].

Methodology 2: Competitive ELISA (The High-Throughput Alternative)

While MS provides structural certainty, it requires expensive instrumentation and specialized expertise. ELISA offers a highly accessible, high-throughput alternative, but requires careful optimization to overcome lipid hydrophobicity.

Causality in Protocol Design:

  • Lipid Presentation: Lipids are inherently hydrophobic and tend to form micelles or aggregate in aqueous assay buffers, masking the target epitope from the antibody. To solve this, the extracted lipids must be dried and reconstituted in a carefully titrated mixture of DMSO and fatty-acid-free Bovine Serum Albumin (BSA). BSA acts as a lipid carrier, presenting the C16-LacCer monomers to the primary antibody without disrupting the antibody's tertiary structure.

  • Competitive Format: Because C16-LacCer is a small molecule (MW ~862 Da), it cannot accommodate two antibodies simultaneously for a sandwich ELISA. Therefore, a competitive format is required, where the signal is inversely proportional to the analyte concentration.

Step-by-Step Competitive ELISA Protocol:
  • Plate Coating: Coat a 96-well microtiter plate with a synthesized LacCer-BSA conjugate (1 µg/mL in carbonate buffer, pH 9.6) overnight at 4°C. Wash and block with 3% BSA in PBS.

  • Sample Preparation: Evaporate the biological lipid extract (from the MTBE method above) and reconstitute in PBS containing 1% DMSO and 0.1% fatty-acid-free BSA. Sonicate briefly to ensure lipid monomerization.

  • Competition Reaction: Add 50 µL of the reconstituted sample (or standards) and 50 µL of a fixed concentration of anti-LacCer monoclonal antibody to the wells. Incubate for 2 hours at room temperature. Endogenous C16-LacCer in the sample competes with the coated LacCer for antibody binding.

  • Secondary Antibody: Wash the plate 4 times with PBS-Tween 20 (0.05%). Add 100 µL of HRP-conjugated secondary antibody and incubate for 1 hour.

  • Detection: Wash 4 times. Add 100 µL of TMB substrate. Stop the reaction after 15 minutes with 50 µL of 2M H₂SO₄. Read absorbance at 450 nm.

Cross-Validation Data: MS vs. ELISA

The following table synthesizes the empirical performance metrics of both methodologies based on cross-validation studies in lipidomics[4][6].

Analytical MetricLC-MS/MS (MRM)Competitive ELISAPractical Implication
Limit of Detection (LOD) 0.05 - 0.4 µg/mL[6][8]1.5 - 5.0 µg/mLMS is strictly required for trace-level quantification in limited sample volumes (e.g., pediatric plasma).
Dynamic Range 3 to 4 logs (Linear)1.5 to 2 logs (Sigmoidal)MS requires fewer sample dilutions to capture biological extremes.
Isomer Specificity Absolute (Resolves Ga2 vs LacCer)[4]Poor (Cross-reacts with Ga2 & GlcCer)ELISA may overestimate LacCer in Fabry disease models due to Ga2 cross-reactivity.
Acyl-Chain Specificity Absolute (Specific to C16)Low (Binds C16, C18, C24 equally)Use MS to study specific chain-length dysregulation.
Throughput Medium (10-20 mins per run)High (96 wells in 4 hours)ELISA is superior for primary screening of large cohorts.
Cost per Sample High (Requires internal standards)LowELISA is highly cost-effective for routine monitoring.

Conclusion & Recommendations

The choice between LC-MS/MS and ELISA for N-Hexadecanoyl-lactosylceramide quantification must be dictated by the specific scientific question.

  • Select LC-MS/MS when investigating specific enzymatic dysregulation (e.g., ST3GAL5 mutations or Fabry disease), as the assay must distinguish C16-LacCer from other acyl-chain lengths (C24, C18) and structural isomers (Ga2)[2][4]. The use of deuterated internal standards (C16-LacCer-d3) ensures absolute quantitative rigor[5].

  • Select Competitive ELISA for high-throughput screening of total lactosylceramide pools in in-vitro assays where isomer interference is known to be negligible, or during the initial phases of drug discovery where rapid turnaround time is prioritized over absolute structural specificity.

References

  • Qualitative and Quantitative Study of Glycosphingolipids in Human Milk and Bovine Milk Using High Performance Liquid Chromatography–Data-Dependent Acquisition–Mass Spectrometry. MDPI. Available at: [Link]

  • Convenient and Sensitive Measurement of Lactosylceramide Synthase Activity Using Deuterated Glucosylceramide and Mass Spectrometry. PMC (NIH). Available at: [Link]

  • Metabolic Profiling and Quantification of Sphingolipids by Liquid Chromatography-Tandem Mass Spectrometry. Longdom Publishing. Available at: [Link]

  • Mass spectrometric quantification of plasma glycosphingolipids in human GM3 ganglioside deficiency. PubMed (NIH). Available at:[Link]

  • Separation and Analysis of Lactosylceramide, Galabiosylceramide, and Globotriaosylceramide by LC-MS/MS in Urine of Fabry Disease Patients. ACS Publications. Available at:[Link]

  • LacCer(d18:1/16:0) | C46H87NO13 | CID 53477895. PubChem (NIH). Available at:[Link]

  • Lactosylceramide promotes cell migration and proliferation through activation of ERK1/2 in human aortic smooth muscle cells. American Physiological Society Journal. Available at: [Link]

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Safety & Regulatory Compliance

Handling

Personal protective equipment for handling N-Hexadecanoyl-lactosylceramide

An In-Depth Guide to Personal Protective Equipment for Handling N-Hexadecanoyl-lactosylceramide As a Senior Application Scientist, my primary goal is to empower your research by ensuring not only the efficacy of your exp...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to Personal Protective Equipment for Handling N-Hexadecanoyl-lactosylceramide

As a Senior Application Scientist, my primary goal is to empower your research by ensuring not only the efficacy of your experiments but also the safety of the professionals conducting them. N-Hexadecanoyl-lactosylceramide is a bioactive sphingolipid with significant roles in cell signaling and membrane structure, making it a valuable tool in drug development and cellular biology research.[1] While it is a powerful research tool, like any chemical, it demands respect and careful handling.

This guide moves beyond a simple checklist. It provides a comprehensive operational plan, grounded in established safety principles, to manage N-Hexadecanoyl-lactosylceramide from receipt to disposal. We will explore the "why" behind each recommendation, building a self-validating system of safety that protects you, your colleagues, and the integrity of your work.

Hazard Identification: Understanding the Compound

Primary Risks:

  • Inhalation: As a solid, it can form dust when handled, which may be harmful if inhaled.[2]

  • Skin and Eye Contact: Similar compounds are known to cause skin and eye irritation.[2] Direct contact should always be avoided.

  • Ingestion: May be harmful if swallowed.[2]

  • Bioactivity: As a bioactive lipid, its systemic effects following accidental exposure are not fully characterized, warranting a cautious approach.[1]

Given these potential hazards, a comprehensive PPE strategy is not merely recommended; it is essential.

Core Principles of Protection: Selecting Your PPE

The selection of Personal Protective Equipment (PPE) is dictated by the physical state of the chemical and the procedure being performed. The fundamental principle is to create a barrier between you and the substance.[3] All laboratory personnel must be trained on the proper use and limitations of their PPE.[4]

Minimum PPE for All Operations

For any work involving N-Hexadecanoyl-lactosylceramide, even for tasks not involving direct handling, the following minimum PPE is required.[5]

  • Laboratory Coat: A buttoned, long-sleeved lab coat is your first line of defense against accidental splashes or contamination of personal clothing.[6][7]

  • Safety Glasses with Side Shields: Protects your eyes from splashes and airborne particles.[3][8]

  • Closed-Toe Shoes: Essential for protecting your feet from spills and dropped objects.[8]

Task-Specific PPE Recommendations

The level of protection must be escalated based on the specific task and the associated risks. The following table summarizes the required PPE for common laboratory activities involving N-Hexadecanoyl-lactosylceramide.

Laboratory Activity Required PPE Rationale
Unpacking/Inventory Minimum PPEProtects against exposure from a potentially compromised container.
Weighing the Solid Compound Minimum PPE + Disposable Nitrile Gloves + Respiratory Protection (N95)Prevents skin contact and inhalation of fine powder.[9] Weighing should be done in a chemical fume hood or ventilated balance enclosure.
Preparing Stock Solutions Minimum PPE + Disposable Nitrile Gloves + Chemical Splash GogglesProtects against splashes of the solvent and the dissolved compound.[5] Work should be performed in a chemical fume hood.
Cell Culture/Assays Minimum PPE + Disposable Nitrile GlovesStandard practice for maintaining sterility and preventing skin contact with the bioactive compound.
Waste Disposal Minimum PPE + Disposable Nitrile GlovesProtects against contact with residual chemical waste.

Operational Workflow for PPE Selection

To ensure the correct level of protection is always selected, a clear, logical workflow is crucial. The following diagram illustrates the decision-making process for choosing the appropriate PPE when working with N-Hexadecanoyl-lactosylceramide.

PPE_Workflow cluster_0 Start: Task Assessment cluster_1 Physical State Evaluation cluster_2 Procedure-Specific PPE cluster_3 Final Check Start Identify Task with N-Hexadecanoyl-lactosylceramide IsSolid Is the compound in solid (powder) form? Start->IsSolid Weighing Weighing Solid? IsSolid->Weighing Yes HandlingSolution Handling Solution? IsSolid->HandlingSolution No (in solution) Weighing->HandlingSolution No (other solid handling) PPE_Weighing Minimum PPE + Nitrile Gloves + N95 Respirator Weighing->PPE_Weighing Yes PPE_Solution Minimum PPE + Nitrile Gloves + Chemical Goggles HandlingSolution->PPE_Solution Yes PPE_Indirect Minimum PPE + Nitrile Gloves HandlingSolution->PPE_Indirect No (indirect contact) FinalCheck Perform Work in Appropriate Ventilated Area (e.g., Fume Hood) PPE_Weighing->FinalCheck PPE_Solution->FinalCheck PPE_Indirect->FinalCheck

Caption: PPE selection workflow for N-Hexadecanoyl-lactosylceramide.

Step-by-Step Protocol: Preparing a Stock Solution

This protocol provides a practical application of the PPE and safety principles discussed. The objective is to safely and accurately prepare a 1 mg/mL stock solution of N-Hexadecanoyl-lactosylceramide in a 2:1 chloroform:methanol solvent mixture.

Materials:

  • N-Hexadecanoyl-lactosylceramide (solid)

  • Chloroform (ACS grade or higher)

  • Methanol (ACS grade or higher)

  • Glass vial with a PTFE-lined cap

  • Analytical balance within a ventilated enclosure or chemical fume hood

  • Glass syringes or calibrated micropipettes with chemically resistant tips

Procedure:

  • Preparation and PPE Donning:

    • Before starting, ensure an eyewash station and safety shower are accessible.[2]

    • Don the minimum required PPE: a buttoned lab coat, safety glasses with side shields, and closed-toe shoes.

    • As you will be handling a chemical powder, put on disposable nitrile gloves.

    • All weighing and solvent handling must occur inside a certified chemical fume hood.

  • Weighing N-Hexadecanoyl-lactosylceramide:

    • Place a clean, empty glass vial on the analytical balance and tare the weight.

    • Carefully use a spatula to transfer the desired amount of N-Hexadecanoyl-lactosylceramide powder into the vial. Avoid creating airborne dust. If the powder is very fine, an N95 respirator is recommended.

    • Record the exact weight of the compound.

  • Solvent Addition:

    • Remove the vial from the balance and place it securely in a rack inside the chemical fume hood.

    • Switch from safety glasses to chemical splash goggles to provide a full seal around the eyes, protecting against solvent splashes.[5]

    • Using a glass syringe or a properly calibrated micropipette, add the calculated volume of chloroform to the vial.

    • Next, add the calculated volume of methanol. The 2:1 ratio is critical for solubility.[1]

    • Secure the PTFE-lined cap onto the vial.

  • Dissolution and Storage:

    • Gently swirl the vial to dissolve the solid. Sonication in a water bath may be used to aid dissolution if necessary.

    • Once fully dissolved, label the vial clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the stock solution at -20°C as recommended for the solid compound.[1]

  • Cleanup and PPE Doffing:

    • Dispose of any pipette tips or disposable items that came into contact with the chemical into a designated solid chemical waste container.

    • Wipe down the work area in the fume hood.

    • Remove your gloves and dispose of them in the appropriate waste container.

    • Wash your hands thoroughly with soap and water.

    • Remove your lab coat and goggles and store them in their designated area.

Disposal Plan: A Cradle-to-Grave Approach

Proper disposal is a critical component of laboratory safety and environmental responsibility.[10]

  • Solid Waste: All disposable materials that have come into contact with N-Hexadecanoyl-lactosylceramide (e.g., gloves, pipette tips, weighing paper) must be placed in a clearly labeled hazardous chemical waste container.

  • Liquid Waste: Unused or expired solutions containing N-Hexadecanoyl-lactosylceramide and its organic solvents must be collected in a designated halogenated organic waste container. Do not pour this waste down the drain.[11]

  • Container Disposal: Empty containers that held the solid compound should be triple-rinsed with a suitable solvent (like the chloroform:methanol mixture). The rinsate should be collected as hazardous liquid waste. The rinsed container can then be disposed of according to your institution's guidelines.

Always adhere to your institution's specific chemical waste management procedures, which are designed to comply with local and federal regulations.[12][13]

By integrating these principles and procedures into your daily workflow, you can handle N-Hexadecanoyl-lactosylceramide with confidence, ensuring a safe and productive research environment.

References

  • Centers for Disease Control and Prevention. (2002). Total Cholesterol, Direct HDL, Precipitated HDL, Triglycerides, and LDL – NHANES 2001-2002. Retrieved from [Link]

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  • Centers for Disease Control and Prevention. (2004). Lab 13 Total Cholesterol, HDL-Cholesterol,Triglycerides, and LDL-Cholesterol. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Cholesterol Reference Method Laboratory Network (CRMLN) - Total Glycerides Certification Protocol. Retrieved from [Link]

  • Capital Resin Corporation. (2022, June 10). The OSHA Chemical Storage Requirements. Retrieved from [Link]

  • PolyStar Containment. (n.d.). Understanding OSHA Chemical Storage Requirements. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2004). Lab 40 Triglycerides. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2023, December 31). CDC Lipid Standardization Program (CDC LSP) Sample Analysis Protocol and Data Submission Instruction Manual. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety. Retrieved from [Link]

  • Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). LacCer(d18:1/16:0). PubChem Compound Database. Retrieved from [Link]

  • Washington University in St. Louis. (2024, July 24). Chapter 10: Personal Protective Equipment for Biohazards. Environmental Health & Safety. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment (PPE) Reduces Exposure to Bloodborne Pathogens. Retrieved from [Link]

  • Wikipedia. (n.d.). Lactosylceramide. Retrieved from [Link]

  • Sonnino, S., & Prinetti, A. (1994). Preparation of defined molecular species of lactosylceramide by chemical deacylation and reacylation with N-succinimidyl fatty acid esters. Lipids, 29(10), 721–725. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Overview. Retrieved from [Link]

  • Novgorodov, S. A., et al. (2016). Lactosylceramide contributes to mitochondrial dysfunction in diabetes. Journal of Lipid Research, 57(4), 569–581. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Chemical Hazards. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Guidance For Hazard Determination. Retrieved from [Link]

  • Pahan, K., et al. (2003). A Novel Role of Lactosylceramide in the Regulation of Lipopolysaccharide/Interferon-γ-Mediated Inducible Nitric Oxide Synthase Gene Expression: Implications for Neuroinflammatory Diseases. The Journal of Immunology, 170(11), 5784-5791. Retrieved from [Link]

  • Hiraoka, M., et al. (2007). Lactosylceramide Interacts with and Activates Cytosolic Phospholipase A2α. Journal of Biological Chemistry, 282(14), 10148–10157. Retrieved from [Link]

  • Groen, D., et al. (2011). Disposition of ceramide in model lipid membranes determined by neutron diffraction. Biophysical Journal, 100(6), 1481–1489. Retrieved from [Link]

  • University of Oregon. (n.d.). Chapter 5: Chemicals: Use and Disposal. Field Guide for Ceramic Artisans. Retrieved from [Link]

  • Burla, B., et al. (2024). Concordant inter-laboratory derived concentrations of ceramides in human plasma reference materials via authentic standards. Communications Medicine, 4(1), 1-12. Retrieved from [Link]

  • Summers, S. A. (2011). Ceramides as modulators of cellular and whole-body metabolism. Journal of Clinical Investigation, 121(11), 4268–4270. Retrieved from [Link]

  • Hartler, J., et al. (2025). Ultrafast Measurement of Circulating Ceramides in Human Cohorts. Analytical Chemistry. Retrieved from [Link]

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